cis-4-(Boc-aminomethyl)cyclohexylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(4-aminocyclohexyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h9-10H,4-8,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMYZMWDTDJTRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619358 | |
| Record name | tert-Butyl [(4-aminocyclohexyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
296270-94-5, 192323-07-2 | |
| Record name | 1,1-Dimethylethyl N-[(4-aminocyclohexyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=296270-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(4-aminocyclohexyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to cis-4-(Boc-aminomethyl)cyclohexylamine: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-4-(Boc-aminomethyl)cyclohexylamine is a bifunctional molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a cyclohexane scaffold with a Boc-protected aminomethyl group and a free amine, makes it a valuable building block in the synthesis of complex molecules, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its known physical properties, detailed experimental protocols for their determination, and its application in contemporary drug discovery.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C12H24N2O2 | [1][2] |
| Molecular Weight | 228.336 g/mol | [1] |
| Physical State | Solid or Liquid | Inconsistent reports |
| Solubility | Soluble in methanol and ethyl acetate; slightly soluble in water. | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| pKa | Data not available |
Experimental Protocols
The following are detailed, generalized methodologies for the experimental determination of the key physical properties of primary amines like this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes
-
Mortar and pestle
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, grind the crystalline sample using a mortar and pestle.
-
Pack a capillary tube with the sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to determine an approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a new sample and heat it again, this time at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
Boiling Point Determination
For liquid samples, the boiling point is a key physical constant.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath)
-
Clamp and stand
Procedure:
-
Place a small amount of the liquid sample into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube with the sample.
-
Attach the test tube to a thermometer.
-
Immerse the assembly in a heating bath, ensuring the sample is below the level of the heating medium.
-
Heat the bath gently and observe the capillary tube.
-
A stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure approaches atmospheric pressure.
-
When a continuous stream of bubbles is observed, remove the heat source and allow the bath to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.
Density Determination
The density of a liquid can be determined using a pycnometer.
Apparatus:
-
Pycnometer (a small glass flask of known volume)
-
Analytical balance
Procedure:
-
Clean and dry the pycnometer thoroughly and record its mass (m1).
-
Fill the pycnometer with the liquid sample, ensuring there are no air bubbles, and record the mass (m2).
-
Determine the mass of the liquid by subtracting the mass of the empty pycnometer (m2 - m1).
-
The volume of the pycnometer is known (V).
-
Calculate the density (ρ) of the liquid using the formula: ρ = (m2 - m1) / V.
-
For solid samples, a solvent displacement method can be used.
pKa Determination
The acid dissociation constant (pKa) is a measure of the basicity of the amine. Potentiometric titration is a common method for its determination.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
Procedure:
-
Accurately weigh a sample of the amine and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Allow the pH reading to stabilize.
-
Titrate the amine solution with the standardized HCl solution, adding the titrant in small, known increments.
-
Record the pH of the solution after each addition of titrant.
-
Continue the titration well past the equivalence point.
-
Plot a graph of pH versus the volume of HCl added.
-
The pKa can be determined from the pH at the half-equivalence point on the titration curve.
Solubility Determination
A qualitative assessment of solubility can be performed as follows:
Apparatus:
-
Test tubes
-
Vortex mixer
-
Solvents (e.g., water, methanol, ethyl acetate)
Procedure:
-
Add a small, known amount of the amine (e.g., 10 mg) to a test tube.
-
Add a small volume of the solvent (e.g., 1 mL) to the test tube.
-
Vortex the mixture for 30 seconds.
-
Visually inspect the solution for the presence of undissolved solid or immiscible liquid layers.
-
Classify the solubility as soluble, partially soluble, or insoluble.
Applications in Drug Development: PROTAC Synthesis
This compound is a crucial building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4][5][6][7] The linker component of a PROTAC, for which this compound is a precursor, is critical for establishing the appropriate spatial orientation between the target protein and the E3 ligase to facilitate this process.[8][]
The mono-Boc protection of the diamine allows for sequential, controlled synthesis. The free amine can be reacted with a ligand for the E3 ligase, followed by deprotection of the Boc group and subsequent reaction with a ligand for the target protein.
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of a PROTAC molecule utilizing a mono-Boc-protected diamine linker like this compound.
Caption: Logical workflow for PROTAC synthesis.
Experimental Workflow for Physical Property Determination
This diagram outlines a general experimental workflow for the characterization of the physical properties of a chemical compound.
Caption: General workflow for physical property characterization.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Page loading... [guidechem.com]
- 3. Linkers for Linkerology - Enamine [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
Chemical structure and IUPAC name of cis-4-(Boc-aminomethyl)cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-4-(Boc-aminomethyl)cyclohexylamine is a bifunctional organic compound commonly utilized as a linker or building block in medicinal chemistry and drug discovery. Its structure incorporates a cyclohexane scaffold, which provides conformational rigidity, along with a primary amine and a Boc-protected aminomethyl group. The cis stereochemistry of the substituents on the cyclohexane ring dictates a specific spatial arrangement, which can be critical for molecular recognition and binding in targeted drug design. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection and subsequent functionalization of the aminomethyl group, making this compound a versatile tool in the synthesis of more complex molecules, including PROTACs and other targeted protein degraders.
Chemical Identity and Properties
The systematic IUPAC name for this compound is tert-butyl N-[(cis-4-aminocyclohexyl)methyl]carbamate .[1] It is also commonly referred to as this compound.
| Identifier | Value |
| CAS Number | 866548-92-7[1][2][3] |
| Molecular Formula | C12H24N2O2[2][3] |
| Molecular Weight | 228.33 g/mol [1][2] |
Chemical Structure
The chemical structure of this compound features a cyclohexane ring with an aminomethyl group (-CH2NH-Boc) and an amino group (-NH2) in a cis-1,4-disubstituted pattern.
References
GSK1070916: A Technical Guide for Drug Development Professionals
An In-depth Review of the Potent and Selective Aurora B/C Kinase Inhibitor
CAS Number: 866548-92-7
This technical guide provides a comprehensive overview of the chemical and biological properties of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Aurora kinases in oncology.
Chemical Information
GSK1070916, also known as NMI-900, is a synthetic organic molecule belonging to the 7-azaindole class of compounds.[1][2] Its chemical structure and properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethyl-pyrazol-3-yl]phenyl]-1,1-dimethylurea[3] |
| Molecular Formula | C₃₀H₃₃N₇O[4] |
| Molecular Weight | 507.63 g/mol [4] |
| Canonical SMILES | CCn1cc(c(n1)c2ccc(cc2)NC(=O)N(C)C)c3ccnc4c3cc(nH4)c5cccc(c5)CN(C)C[4] |
| InChI Key | QTBWCSQGBMPECM-UHFFFAOYSA-N[4] |
Mechanism of Action and Signaling Pathway
GSK1070916 is a reversible and ATP-competitive inhibitor of Aurora B and Aurora C kinases.[5] These serine/threonine kinases are key regulators of mitosis, playing crucial roles in chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.[6] Overexpression of Aurora kinases is frequently observed in various human cancers, making them attractive targets for cancer therapy.[6]
GSK1070916 exhibits high selectivity for Aurora B and C over Aurora A.[7] The inhibition of Aurora B kinase by GSK1070916 disrupts the phosphorylation of its downstream substrates, most notably histone H3 at serine 10 (pHH3S10).[8] This disruption leads to defects in chromosome segregation, resulting in the formation of polyploid cells that ultimately undergo apoptosis.[8]
Biological Activity
In Vitro Kinase Inhibitory Activity
GSK1070916 is a highly potent inhibitor of Aurora B and C kinases with a significantly lower affinity for Aurora A. The inhibitory constants (Ki) and IC50 values are summarized below.
| Kinase | Ki (nM) | IC50 (nM) |
| Aurora B-INCENP | 0.38 ± 0.29[5] | 3.5[9] |
| Aurora C-INCENP | 1.5 ± 0.4[5] | 6.5[9] |
| Aurora A-TPX2 | 490 ± 60[5] | >100-fold selective vs Aurora B/C[9] |
Cellular Activity
GSK1070916 demonstrates potent anti-proliferative activity across a broad range of human cancer cell lines, with EC50 values typically in the low nanomolar range.[8]
| Cell Line | Cancer Type | EC50 (nM) for Cell Proliferation | EC50 (nM) for pHH3S10 Inhibition |
| A549 | Lung Carcinoma | 7[2] | - |
| HCT116 | Colon Carcinoma | - | - |
| MCF7 | Breast Cancer | - | - |
| HL-60 | Leukemia | - | - |
| Colo205 | Colon Adenocarcinoma | - | - |
Note: A comprehensive list of EC50 values for over 100 cell lines is available in the literature, with a median EC50 of 8 nM.[8]
Experimental Protocols
Aurora Kinase Activity Assay (IMAP™ Assay)
This protocol describes a fluorescence polarization-based immunoassay to measure the kinase activity of Aurora B and C.
Materials:
-
Recombinant human Aurora B/INCENP or Aurora C/INCENP complex
-
5FAM-labeled peptide substrate (e.g., 5FAM-PKAtide)
-
ATP
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
GSK1070916
-
IMAP™ Binding Solution
-
384-well black microplates
Procedure:
-
Prepare serial dilutions of GSK1070916 in kinase buffer.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x enzyme solution (e.g., 4 nM Aurora B/INCENP) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a 2x substrate/ATP solution (e.g., 200 nM 5FAM-PKAtide, 20 µM ATP).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 15 µL of IMAP™ Binding Solution.
-
Incubate for 60 minutes at room temperature in the dark.
-
Measure fluorescence polarization using a suitable plate reader.
Cell Proliferation Assay (CellTiter-Glo®)
This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of GSK1070916 on cell proliferation.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
GSK1070916
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well and incubate overnight.
-
Prepare serial dilutions of GSK1070916 in complete culture medium.
-
Remove the old medium and add 100 µL of the diluted compound or vehicle control to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
Western Blot for Phospho-Histone H3 (Ser10)
This protocol describes the detection of phosphorylated histone H3 in cell lysates by Western blotting.
Materials:
-
Human cancer cell lines
-
GSK1070916
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) (e.g., 1:1000 dilution), Mouse anti-GAPDH (loading control, e.g., 1:5000 dilution)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
SDS-PAGE gels
-
PVDF membrane
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with various concentrations of GSK1070916 for 24 hours.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate 20-30 µg of protein per lane on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Synthesis
The synthesis of GSK1070916 has been described in detail in the Journal of Medicinal Chemistry.[2] The key steps involve a multi-step synthesis starting from commercially available materials, culminating in the formation of the 7-azaindole core followed by coupling with the side chains.
Pharmacokinetics
In a study using nude mice with HCT116 tumor xenografts, a single intraperitoneal dose of 100 mg/kg of GSK1070916 resulted in sustained blood concentrations of >170 ng/mL for up to 24 hours.[10] This concentration correlated with a sustained decrease of over 60% in histone H3-S10 phosphorylation in the tumors.[10] A Phase I clinical trial in patients with advanced solid tumors has been completed.[6][11]
Conclusion
GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with significant anti-proliferative activity in a wide range of cancer cell lines. Its well-defined mechanism of action, involving the inhibition of histone H3 phosphorylation and subsequent induction of apoptosis, makes it a valuable tool for cancer research and a promising candidate for further clinical development. This guide provides essential technical information to support ongoing and future investigations into the therapeutic potential of GSK1070916.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OUH - Protocols [ous-research.no]
- 4. benchchem.com [benchchem.com]
- 5. Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSK1070916 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to cis-4-(Boc-aminomethyl)cyclohexylamine for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on cis-4-(Boc-aminomethyl)cyclohexylamine, a critical building block in the development of targeted protein degraders. This document outlines its chemical properties, its application in Proteolysis Targeting Chimeras (PROTACs), and a generalized experimental workflow for its use.
Core Chemical Data
The fundamental chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Citation |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2] |
| Molecular Weight | 228.336 g/mol | [1][2] |
| CAS Number | 866548-92-7 | [1][2] |
| Primary Application | Protein Degrader Building Block (PROTAC Linker) | [1][2][3] |
Application in PROTAC Technology
This compound serves as a linker component in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific target proteins.[4] They consist of three key components: a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[4]
The fundamental mechanism of PROTAC action involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ligase.[4] This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome.[1] This catalytic process allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules.[4]
Below is a diagram illustrating the general mechanism of action for a PROTAC, where this compound would be a component of the "Linker".
Caption: General mechanism of PROTAC-mediated protein degradation.
Generalized Experimental Protocols
While specific synthesis routes for PROTACs are highly dependent on the target protein and the chosen E3 ligase ligand, a generalized workflow for the design and synthesis of a PROTAC library using a linker building block like this compound is presented below. The use of such modular building blocks can significantly streamline the development process.[4]
Experimental Workflow: PROTAC Synthesis
The synthesis of a PROTAC molecule is a modular process that involves the strategic connection of a target protein ligand, a linker, and an E3 ligase ligand.[4]
Caption: Generalized workflow for the design and synthesis of PROTACs.
Detailed Methodologies:
-
Ligand and Linker Preparation:
-
The Boc protecting group on this compound is typically removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the primary amine.
-
The warhead and the E3 ligase ligand are often functionalized with a reactive group (e.g., a carboxylic acid or an alkyne/azide for "click chemistry") to facilitate coupling with the linker.[1]
-
-
Coupling Reactions:
-
Amide Bond Formation: A common method involves the coupling of an amine on the linker with a carboxylic acid on the warhead or E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).
-
Click Chemistry: For a more modular approach, the linker and ligands can be functionalized with azide and alkyne groups, respectively, and coupled via a copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1]
-
-
Purification and Characterization:
-
The synthesized PROTAC is purified using techniques such as flash chromatography or preparative high-performance liquid chromatography (HPLC).
-
The identity and purity of the final compound are confirmed by analytical methods like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
-
Biological Evaluation:
-
Binding Assays: The affinity of the PROTAC for the target protein and the E3 ligase is determined using biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
In Vitro Degradation Assays: The ability of the PROTAC to induce the degradation of the target protein is assessed in cell lines, typically by Western blotting or proteomics-based approaches.
-
Cellular Potency: The functional consequence of target protein degradation is evaluated through relevant cell-based assays (e.g., cell viability, reporter assays).
-
References
The Strategic Application of cis-4-(Boc-aminomethyl)cyclohexylamine in Early Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bifunctional molecule cis-4-(tert-butoxycarbonyl-aminomethyl)cyclohexylamine serves as a crucial building block in contemporary medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its unique stereochemistry and orthogonally protected amine functionalities make it a versatile scaffold for the synthesis of novel therapeutic agents, including Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors. This technical guide provides an in-depth overview of its potential applications, supported by experimental insights and data.
Core Attributes and Synthetic Utility
Cis-4-(Boc-aminomethyl)cyclohexylamine, with the CAS Number 866548-92-7, possesses a rigid cyclohexane core that imparts conformational constraint to the molecules it is incorporated into. This rigidity can be advantageous in drug design, aiding in the optimization of binding interactions with biological targets. The presence of a Boc-protected primary amine and a free primary amine at the 1 and 4 positions of the cyclohexane ring allows for selective and sequential chemical modifications, a key feature for the construction of complex bioactive molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 866548-92-7 |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
Application in Targeted Protein Degradation: PROTACs
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They consist of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The nature of the linker is critical for the efficacy of a PROTAC, as it dictates the spatial orientation of the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.
This compound is classified as a "Protein Degrader Building Block" and serves as a valuable component for PROTAC linkers. Its cyclohexane scaffold can provide the necessary rigidity and vectorality to the linker, influencing the stability and geometry of the ternary complex. The dual amine functionalities allow for straightforward incorporation into the linker structure through amide bond formation or other coupling chemistries.
The general workflow for synthesizing a PROTAC utilizing a diamine linker building block like this compound is depicted below.
Experimental Protocol: General Amide Coupling
A general procedure for the coupling of this compound to a carboxylic acid-containing fragment (e.g., a warhead or an E3 ligase ligand) is as follows:
-
Dissolve the carboxylic acid (1.0 eq.) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a coupling agent, for example, HATU (1.1 eq.), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq.) in the same solvent.
-
Allow the reaction to proceed at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired amide.
Application in Kinase Inhibitor and Bioactive Molecule Synthesis
The stereoisomer of the title compound, tert-butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate (the trans-isomer), is a known intermediate in the synthesis of various bioactive molecules, including kinase inhibitors such as NVP-2, a selective CDK9 inhibitor.[2] This highlights the potential of the cis-isomer to be used in a similar capacity, allowing for the exploration of stereochemical diversity in structure-activity relationship (SAR) studies. The distinct spatial arrangement of the functional groups in the cis-isomer compared to the trans-isomer can lead to different binding modes and potencies, providing valuable insights for lead optimization.
The logical flow for incorporating the cis-cyclohexylamine scaffold into a lead optimization program is illustrated below.
While specific examples with quantitative biological data for compounds derived directly from this compound are not yet prevalent in publicly accessible literature, the established utility of its trans-isomer and related cyclohexylamine derivatives in approved drugs and clinical candidates strongly supports its potential in early drug discovery. Researchers are encouraged to explore the incorporation of this building block to investigate the impact of the cis-stereochemistry on the pharmacological properties of their lead compounds.
References
A Technical Guide to cis-4-(Boc-aminomethyl)cyclohexylamine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of cis-4-(Boc-aminomethyl)cyclohexylamine, a key building block in pharmaceutical and chemical research. This document details commercially available sources, their specifications, and relevant technical information to support its application in a laboratory setting.
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer this compound for research purposes. The table below summarizes key quantitative data from several suppliers to facilitate comparison and procurement. Researchers should note the distinction from the related compound, cis-4-(Boc-amino)cyclohexylamine, which has a different chemical structure.
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |
| Weifang Yangxu Group Co., Ltd. | Not specified | 99%[1] | Milligram to Kilogram scale[1] | 866548-92-7[1] |
| [Generic Supplier via Online Marketplace] | ALA-C177750-1g | min 97%[2] | 1 gram[2] | 866548-92-7[2] |
| BLDpharm | BD00795551 | Not specified | Not specified | 866548-92-7[3] |
Note: The compound cis-4-(Boc-amino)cyclohexylamine (CAS Number: 247570-24-7) is often listed by suppliers such as Thermo Scientific Chemicals and Fisher Scientific with purities around 97% and is available in gram quantities.[4][5][6] It is crucial to verify the CAS number to ensure the correct compound is being sourced.
Synthesis and Quality Control
Quality control of this compound typically involves a combination of analytical techniques to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a fundamental technique for the structural elucidation of this compound. A representative spectrum would confirm the presence of the Boc protecting group (a characteristic singlet at approximately 1.4 ppm), the cyclohexyl ring protons, and the aminomethyl group protons. ChemicalBook provides access to a reference ¹H NMR spectrum for a related compound, which can serve as a comparative tool.[7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity of non-volatile organic compounds like this compound. A reversed-phase C18 column is commonly employed with a mobile phase gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. Detection can be achieved using a UV detector at a low wavelength (around 200-210 nm) or a more universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), especially given the lack of a strong chromophore in the molecule.
Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control of commercially supplied this compound.
Signaling Pathways and Research Applications
This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its bifunctional nature, possessing both a primary amine and a Boc-protected aminomethyl group, allows for selective chemical modifications.
One key area of application is in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The cyclohexyl scaffold can provide rigidity and desirable physicochemical properties to the linker region of the PROTAC molecule.
The diagram below illustrates the general mechanism of action for a PROTAC.
References
- 1. This compound, CasNo.866548-92-7 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 866548-92-7|tert-Butyl ((cis-4-aminocyclohexyl)methyl)carbamate|BLD Pharm [bldpharm.com]
- 4. cis-4-(Boc-amino)cyclohexylamine, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. H62925.06 [thermofisher.com]
- 6. cis-4-(Boc-amino)cyclohexylamine, 97% | Fisher Scientific [fishersci.ca]
- 7. 4-(BOC-AMINOMETHYL)-CYCLOHEXYLAMINE(296270-94-5) 1H NMR [m.chemicalbook.com]
Technical Guide: Storage and Stability of cis-4-(Boc-aminomethyl)cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage conditions and an in-depth analysis of the stability profile of cis-4-(Boc-aminomethyl)cyclohexylamine. The information presented herein is intended to ensure the long-term integrity and reliable performance of this compound in research and development applications.
Summary of Storage and Stability
Proper storage and handling are paramount to maintaining the quality and stability of this compound. This compound is generally stable when stored under appropriate conditions, with a typical shelf life of 24 to 36 months. However, its stability is susceptible to specific environmental factors, primarily acidic conditions and high temperatures.
Key Recommendations:
-
Storage Temperature: Room temperature.
-
Atmosphere: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound is noted to be air-sensitive; therefore, handling under an inert gas atmosphere (e.g., argon or nitrogen) and protection from moisture are recommended.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
Quantitative Stability Data
While specific quantitative stability studies on this compound are not extensively available in public literature, the stability of the tert-butoxycarbonyl (Boc) protecting group is well-documented. The following table summarizes the general stability of Boc-protected amines under various conditions. Researchers should consider these as general guidelines and are encouraged to perform compound-specific stability assessments for critical applications.
| Condition | Stability of Boc-Protected Amines | Expected Impact on this compound |
| Acidic pH | Labile, especially to strong acids. | High probability of deprotection (cleavage of the Boc group). |
| Basic pH | Generally stable. | Expected to be stable under moderately basic conditions. |
| Neutral pH | Generally stable. | Expected to be stable. |
| Elevated Temperature | Susceptible to thermal degradation, typically above 100 °C. | Potential for deprotection and other degradation pathways. |
| Light Exposure | Generally stable, but photostability can be compound-specific. | While not specifically reported as light-sensitive, storage in the dark is a good practice. |
| Oxidizing Agents | Potential for oxidation of the amine or cyclohexyl ring. | Should be stored away from strong oxidizing agents. |
Potential Degradation Pathways
The primary routes of degradation for this compound are anticipated to be through the cleavage of the Boc protecting group.
Acid-Catalyzed Hydrolysis
The Boc group is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutene and carbon dioxide. This deprotection exposes the primary amine, yielding cis-4-(aminomethyl)cyclohexylamine.
Thermal Degradation
Exposure to high temperatures can also lead to the cleavage of the Boc group, often through a concerted mechanism that results in the formation of the free amine, carbon dioxide, and isobutylene.[1] Studies on other Boc-protected amines have shown that thermal deprotection can occur in the absence of an acid catalyst.[1]
Experimental Protocols for Stability Assessment
For researchers needing to perform their own stability studies, the following general protocols are recommended.
Forced Degradation Study Protocol
This study is designed to identify potential degradation products and pathways under stress conditions.
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, water).
-
Stress Conditions:
-
Acidic: Treat the solution with a strong acid (e.g., 1M HCl) at room temperature and an elevated temperature (e.g., 60 °C).
-
Basic: Treat the solution with a strong base (e.g., 1M NaOH) at room temperature and an elevated temperature.
-
Oxidative: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal: Heat the solid compound and a solution of the compound at a high temperature (e.g., 105 °C).
-
Photolytic: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 4.2). Characterize any significant degradation products using LC-MS and NMR.
HPLC Method for Stability Assessment
A reverse-phase HPLC method is suitable for monitoring the stability of this compound.
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of B and increase it over time to elute the parent compound and any potential degradation products (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
NMR Spectroscopy for Boc Group Integrity
¹H NMR spectroscopy can be used to quickly assess the integrity of the Boc protecting group.
-
Sample Preparation: Dissolve a sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: The presence of a sharp singlet at approximately 1.4 ppm, integrating to 9 protons, is characteristic of the tert-butyl group of the intact Boc moiety. The disappearance or reduction in the integral of this peak indicates deprotection.
Handling and Safety Precautions
Researchers and laboratory personnel should adhere to standard safety protocols when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Inhalation: If breathed in, move person into fresh air.
-
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.
Conclusion
This compound is a stable compound when stored under the recommended conditions of room temperature in a cool, dry, and inert environment. The primary stability concerns are exposure to strong acids and high temperatures, which can lead to the cleavage of the Boc protecting group. For critical applications, it is strongly advised that researchers perform their own stability assessments using the protocols outlined in this guide to ensure the material's integrity for their specific use case.
References
Spectroscopic and Analytical Profile of cis-4-(Boc-aminomethyl)cyclohexylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the expected spectroscopic data for cis-4-(Boc-aminomethyl)cyclohexylamine (CAS 866548-92-7). Due to the limited availability of public experimental data for this specific isomer, this document presents predicted values and data from closely related analogs to serve as a reference for researchers in the field. Detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included.
Chemical Structure and Properties
-
IUPAC Name: tert-butyl (cis-4-aminocyclohexyl)methylcarbamate
-
CAS Number: 866548-92-7
-
Molecular Formula: C₁₂H₂₄N₂O₂
-
Molecular Weight: 228.34 g/mol
Spectroscopic Data Summary
The following tables summarize the expected and representative spectroscopic data for this compound.
¹H NMR Spectroscopy Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.4 - 3.6 | m | 1H | -CH-NH₂ |
| ~2.9 - 3.1 | t | 2H | -CH₂-NHBoc |
| ~2.6 - 2.8 | m | 1H | -CH-CH₂- |
| ~1.8 - 2.0 | br s | 2H | -NH₂ |
| ~1.6 - 1.8 | m | 4H | Cyclohexyl CH₂ (axial) |
| ~1.44 | s | 9H | -C(CH₃)₃ (Boc) |
| ~1.2 - 1.4 | m | 4H | Cyclohexyl CH₂ (equatorial) |
| ~4.8 - 5.0 | br s | 1H | -NH-Boc |
¹³C NMR Spectroscopy Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~156.0 | C=O (Boc) |
| ~79.0 | -C(CH₃)₃ (Boc) |
| ~48.0 | -CH-NH₂ |
| ~46.0 | -CH₂-NHBoc |
| ~38.0 | -CH-CH₂- |
| ~30.0 | Cyclohexyl CH₂ |
| ~28.5 | -C(CH₃)₃ (Boc) |
Infrared (IR) Spectroscopy Data (Representative)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 - 3250 | Strong, Broad | N-H stretch (amine and carbamate) |
| ~2920, 2850 | Strong | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (Boc carbamate) |
| ~1520 | Strong | N-H bend (amine) |
| ~1170 | Strong | C-O stretch (carbamate) |
Mass Spectrometry (MS) Data (Predicted)
| m/z Ratio | Relative Intensity (%) | Assignment |
| 229.19 | High | [M+H]⁺ |
| 173.15 | Moderate | [M - C₄H₈+H]⁺ or [M - isobutylene+H]⁺ |
| 156.12 | Moderate | [M - Boc+H]⁺ |
| 114.12 | High | [M - Boc-NH₂-CH₂]⁺ |
| 57.07 | High | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The following sections detail generalized procedures for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the desired nuclei (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Set appropriate spectral width, acquisition time, and relaxation delay.
-
Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and strong signal for the molecule of interest.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).
-
The mass analyzer is typically scanned over a mass-to-charge (m/z) range that includes the expected molecular ion.
-
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Disclaimer: The spectroscopic data presented in this document for this compound are predicted or based on closely related analogs due to the lack of publicly available experimental data for the specified compound. This information should be used as a guide and for reference purposes only. Experimental verification is recommended.
The Indispensable Role of the Boc Protecting Group in Amine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among these, the tert-butoxycarbonyl (Boc) group stands out as one of the most versatile and widely employed protecting groups for amines. Its popularity stems from a combination of reliable installation, stability across a broad spectrum of reaction conditions, and facile, selective removal under mild acidic conditions.[1][2] This technical guide provides an in-depth exploration of the function and application of the Boc protecting group, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in its effective implementation.
Core Principles of Boc Protection
The primary function of the Boc group is to temporarily convert a nucleophilic amine into a non-nucleophilic carbamate, thereby preventing it from participating in unwanted side reactions.[3] This transformation is most commonly achieved using di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[4] The resulting N-tert-butoxycarbonyl derivative is significantly less reactive due to the electron-withdrawing nature of the carbonyl group, which delocalizes the lone pair of electrons on the nitrogen atom.
A key advantage of the Boc group is its orthogonality with other common amine protecting groups. For instance, it is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and resistant to the catalytic hydrogenation conditions used to remove the benzyloxycarbonyl (Cbz) group.[1][5] This orthogonality is a cornerstone of modern synthetic strategies, such as solid-phase peptide synthesis (SPPS), where different protecting groups must be removed selectively at various stages.[6]
Mechanism of Boc Protection and Deprotection
The Boc protection of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the N-Boc protected amine and the liberation of tert-butanol and carbon dioxide as byproducts.[7][8] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[7] In many protocols, a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is added to neutralize the acidic proton of the amine and accelerate the reaction.[1][4]
The removal of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10] The mechanism involves protonation of the carbonyl oxygen, which weakens the tert-butyl-oxygen bond. Subsequent cleavage of this bond results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[11][12] The carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide.[13]
Data Presentation: Reaction Conditions and Yields
The efficiency of Boc protection and deprotection reactions is influenced by the substrate, solvent, temperature, and the presence of catalysts or bases. The following tables summarize typical reaction conditions and reported yields for the Boc protection and deprotection of various amines.
Table 1: Boc Protection of Various Amines
| Amine Substrate | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Reference(s) |
| Glycine | (Boc)₂O, NaOH | Water/Dioxane | Room Temp. | 4 hours | 93.87 | [11] |
| L-Alanine | (Boc)₂O, NaOH | THF/Water | Room Temp. | 17 hours | 100 | [11] |
| L-Phenylalanine | (Boc)₂O, NaOH | t-Butanol/Water | Room Temp. | Overnight | 78-87 | [11][14] |
| Primary Aliphatic Amine | (Boc)₂O, TEA | THF | Room Temp. | 1-4 hours | >95 | [1] |
| Aniline | (Boc)₂O | Methanol | Room Temp. | < 1 hour | >95 | [15] |
| Secondary Aromatic Amine | (Boc)₂O | Methanol | Room Temp. | 24-48 hours | Not specified | [15] |
| Various Amines | (Boc)₂O | Water/Acetone | Room Temp. | 8-12 min | 85-98 | [16] |
| Structurally Diverse Amines | (Boc)₂O, Iodine (cat.) | Solvent-free | Ambient Temp. | Not specified | High | [8] |
Table 2: Comparison of Boc Deprotection Methods
| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages | Reference(s) |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM | 0.5 - 4 hours | Highly effective and volatile, simplifying product isolation. | Harsh acidity can cleave other acid-labile groups. | [9][17] |
| Hydrochloric Acid (HCl) | 4 M in Dioxane | 0.5 - 16 hours | Often more selective than TFA in the presence of tert-butyl esters. | Dioxane is a hazardous solvent. | [9][17] |
| p-Toluenesulfonic Acid (pTSA) | Deep Eutectic Solvent | 10 - 30 min | Mild, fast, and environmentally benign. | DES may require specific preparation. | [18][19] |
| Thermal (Solvent-based) | Methanol or TFE, 120-240 °C | 30 minutes | Acid-free; can offer unique selectivity. | Requires high temperatures which may not be suitable for all substrates. | [17][20] |
| Water (Boiling) | Water | 10 - 15 min | Neutral, environmentally friendly, and fast. | High temperature can be detrimental to sensitive molecules. | [18][21] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
This protocol is a standard and widely applicable method for the Boc protection of a broad range of primary amines.[4][6]
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 - 3.0 equiv)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a 2:1 v/v mixture of H₂O/THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath (optional)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) and TEA or DIPEA (3.0 equiv) in the chosen solvent.[6]
-
For temperature-sensitive reactions, cool the mixture to 0°C in an ice bath.
-
Slowly add the di-tert-butyl dicarbonate (1.5 equiv) to the stirring solution.[6]
-
Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[6][7]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[7]
-
Wash the combined organic layers with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[4][6]
-
If necessary, purify the crude product by column chromatography.[7]
Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a standard method for the acidic cleavage of the Boc group.[9][10][22]
Materials:
-
N-Boc protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the N-Boc protected amine in DCM in a round-bottom flask.
-
Add TFA to the solution (typically to a final concentration of 20-50% v/v).[17]
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-4 hours.[6]
-
Once the starting material is consumed, remove the solvent and excess acid under reduced pressure.[6]
-
The deprotected amine is typically obtained as its corresponding ammonium salt (e.g., trifluoroacetate).[12]
-
A subsequent basic workup (e.g., washing with a saturated aqueous solution of sodium bicarbonate) can be performed to isolate the free amine if required.[3]
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and workflows associated with the Boc protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. wuxibiology.com [wuxibiology.com]
- 16. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Boc Deprotection - TFA [commonorganicchemistry.com]
Methodological & Application
Protocol for the TFA-Mediated Boc Deprotection of cis-4-(Boc-aminomethyl)cyclohexylamine
Application Note
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the preparation of active pharmaceutical ingredients and complex molecules. Its widespread use stems from its stability in a variety of reaction conditions and its facile cleavage under acidic conditions. Trifluoroacetic acid (TFA) is a common and highly effective reagent for the removal of the Boc group, affording the corresponding amine salt.
This document provides a detailed protocol for the Boc deprotection of cis-4-(Boc-aminomethyl)cyclohexylamine, a bifunctional building block often utilized in medicinal chemistry. The protocol outlines the materials, experimental procedure, and work-up conditions to yield the corresponding diamine as its bis-trifluoroacetate salt. The provided data and workflow are intended to guide researchers, scientists, and drug development professionals in the efficient execution of this transformation.
Reaction Principle
The deprotection of a Boc-protected amine with trifluoroacetic acid proceeds via an acid-catalyzed cleavage mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and readily undergoes decarboxylation to liberate the free amine and carbon dioxide gas.[1][2][3] In the presence of excess TFA, the newly formed amine is protonated to yield the trifluoroacetate salt.[1]
Experimental Protocol
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). The recommended concentration is typically between 0.1 and 0.5 M.[2][4]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of TFA: While stirring, slowly add trifluoroacetic acid (TFA) to the solution. A common and effective condition is a 1:1 (v/v) mixture of DCM and TFA.[4][5] For substrates that may be more sensitive, a lower concentration of TFA (e.g., 20-50% v/v in DCM) can be employed.[2][4]
-
Reaction: After the addition of TFA is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the solution for 1 to 4 hours.[2]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.[4]
-
Work-up for the TFA Salt: To isolate the product as the bis-trifluoroacetate salt, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess DCM and TFA. The resulting residue can often be used directly in the next step without further purification. To aid in the removal of residual TFA, the residue can be co-evaporated with a solvent such as toluene.[4]
-
Work-up for the Free Amine: a. Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. b. Dissolve the residue in an appropriate organic solvent such as ethyl acetate or DCM.[2][4] c. Carefully wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Caution: Carbon dioxide evolution will cause pressure buildup in the separatory funnel.[2] d. Wash the organic layer with brine.[2][4] e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free diamine.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the Boc deprotection of this compound.
| Parameter | Value/Condition | Notes |
| Substrate Concentration | 0.1 - 0.5 M | A concentration of 0.2 M is a good starting point. |
| Solvent | Dichloromethane (DCM) | Anhydrous grade is recommended to prevent side reactions. |
| Reagent | Trifluoroacetic Acid (TFA) | A 1:1 (v/v) ratio with DCM is generally effective.[4][5] |
| Temperature | 0 °C to Room Temperature | The reaction is initiated at 0 °C and then warmed to RT.[2][4] |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS for completion.[2] |
| Expected Yield | >95% | The reaction is typically high-yielding. |
| Product Form | Bis-trifluoroacetate salt or free amine | Dependent on the work-up procedure. |
Visual Representations
Caption: Experimental workflow for the Boc deprotection of this compound.
Caption: Mechanism of TFA-mediated Boc deprotection.
References
Application Notes and Protocols for the Use of cis-4-(Boc-aminomethyl)cyclohexylamine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the incorporation of cis-4-(Boc-aminomethyl)cyclohexylamine, a versatile diamine building block, into peptide and peptidomimetic structures using solid-phase peptide synthesis (SPPS). This diamine linker is valuable for creating conformationally constrained peptides, macrocyclic analogues, and peptidomimetics with enhanced stability and novel pharmacological profiles. The protocols outlined below are based on the Boc/Bzl protection strategy and detail the necessary steps from resin preparation to final peptide cleavage and purification. While direct quantitative data for this specific reagent is not extensively published, the provided methodologies are derived from established principles for similar non-natural building blocks and serve as a robust starting point for synthesis.
Introduction
The incorporation of non-natural amino acids and linkers is a key strategy in modern drug discovery to overcome the limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. This compound serves as a conformationally rigid scaffold that can be used to introduce specific turns or bends in a peptide backbone, or to act as a linker for cyclization or conjugation. Its mono-Boc protected nature allows for directional coupling onto a solid support or a growing peptide chain, with the second primary amine available for further elongation after a deprotection step. This building block is particularly useful in the synthesis of analogues of bioactive peptides like somatostatin, GnRH, and integrin antagonists.
Properties and Handling
| Property | Value |
| Chemical Name | cis-4-(tert-butoxycarbonylaminomethyl)cyclohexylamine |
| Molecular Formula | C12H24N2O2 |
| Molecular Weight | 228.33 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at 2-8°C, protect from moisture |
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound is most readily achieved using the Boc/Bzl SPPS strategy. The primary amine of the cyclohexylamine ring can be coupled to the growing peptide chain, followed by the removal of the Boc protecting group from the aminomethyl moiety to allow for further peptide elongation.
Workflow for Incorporation
Caption: General workflow for incorporating this compound in Boc-SPPS.
Experimental Protocols
These protocols are designed for manual SPPS on a 0.1 to 0.5 mmol scale. Adjustments may be necessary for automated synthesizers.
Resin Preparation and First Amino Acid Coupling
Standard resins for Boc-SPPS include Merrifield or PAM resins for C-terminal acids, and MBHA or BHA resins for C-terminal amides.[1]
-
Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by washes with Isopropanol (IPA) and DCM.
-
First Amino Acid Attachment (to Merrifield Resin):
-
Dissolve the Boc-protected amino acid (2-4 eq.) in a mixture of DCM and DMF.
-
Add cesium carbonate (1 eq.) and stir for 1 hour.
-
Filter and evaporate the solvent.
-
Dissolve the resulting cesium salt in DMF and add to the swelled resin.
-
Heat at 50°C for 12-24 hours.
-
Wash the resin with DMF, DMF/water, DMF, and DCM.
-
Coupling of this compound
The coupling of the diamine building block requires activation of the C-terminal carboxylic acid of the peptide-resin. Carbodiimide-mediated coupling is a standard and effective method.[1]
-
Pre-activation (Optional but recommended):
-
Swell the peptide-resin in DCM.
-
Perform a Boc deprotection of the N-terminal amino acid using 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.[1]
-
Neutralize with 10% Diisopropylethylamine (DIEA) in DCM.
-
Wash thoroughly with DCM.
-
-
Coupling Reaction:
-
Dissolve this compound (2-3 eq.) and a coupling additive like HOBt (1-hydroxybenzotriazole) (2-3 eq.) in DMF.
-
Add this solution to the swelled and deprotected peptide-resin.
-
In a separate vial, dissolve a carbodiimide coupling agent such as DIC (N,N'-Diisopropylcarbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) (2-3 eq.) in DCM.
-
Add the carbodiimide solution to the resin mixture.
-
Allow the reaction to proceed for 2-4 hours at room temperature. For sterically hindered couplings, the reaction time may be extended or a second coupling may be necessary.
-
Monitor the reaction completion using a Kaiser test (ninhydrin test), which should be negative, indicating the absence of free primary amines on the resin.
-
-
Washing: Wash the resin extensively with DMF, IPA, and DCM to remove excess reagents and byproducts.
Boc Deprotection of the Incorporated Diamine
-
Swell the resin in DCM.
-
Add a solution of 50% TFA in DCM to the resin. A short pre-wash of 5 minutes can be beneficial.[1]
-
Agitate the mixture for 20-30 minutes at room temperature.[1]
-
Filter and wash the resin with DCM, IPA, and then DCM again.
-
Neutralize the resulting trifluoroacetate salt by washing with 10% DIEA in DCM for 10 minutes.
-
Wash the resin with DCM to prepare for the coupling of the next amino acid.
Peptide Cleavage and Final Deprotection
The choice of cleavage cocktail depends on the amino acid composition of the peptide, especially the presence of sensitive residues like Cys, Met, or Trp. For peptides containing the di-Boc protected aminomethylphenylalanine, a stronger acid system like Hydrogen Fluoride (HF) might be considered for complete deprotection. For this compound, a standard TFA-based cleavage cocktail is generally sufficient, but optimization may be required.
Cleavage Cocktail Selection
Caption: Decision diagram for selecting an appropriate cleavage cocktail.
Cleavage Protocol (using Reagent B):
-
Wash the dried peptide-resin with DCM.
-
Suspend the resin in Reagent B (e.g., 10 mL per gram of resin).
-
Stir the mixture for 1.5 to 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
Purification and Characterization
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct mass and by analytical HPLC to determine purity.
Data and Troubleshooting
Typical Reagents and Stoichiometry
| Step | Reagent | Equivalents (eq.) | Solvent | Typical Time |
| Coupling | This compound | 2 - 3 | DMF/DCM | 2 - 4 hours |
| DIC or DCC | 2 - 3 | DCM | - | |
| HOBt | 2 - 3 | DMF | - | |
| Deprotection | TFA | 50% (v/v) | DCM | 30 min |
| Neutralization | DIEA | 10% (v/v) | DCM | 10 min |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance, poor resin swelling, reagent degradation | Double couple with fresh reagents, increase reaction time, switch to a more potent coupling reagent (e.g., HATU). |
| Incomplete Boc Deprotection | Insufficient acid strength or time | Increase deprotection time to 45-60 minutes, consider using neat TFA for the deprotection step. |
| Side Reactions during Cleavage | Presence of sensitive amino acids, scavenger absence | Use an appropriate cleavage cocktail with scavengers (e.g., Reagent K). |
| Low Peptide Yield | Incomplete reactions, loss of peptide from resin | Monitor each step with a Kaiser test, use a more stable linker if premature cleavage is suspected. |
Conclusion
The incorporation of this compound into peptide structures is a valuable technique for the development of novel peptidomimetics. By following the detailed protocols for Boc-SPPS outlined in these application notes, researchers can successfully synthesize modified peptides with unique structural and functional properties. Careful monitoring of coupling and deprotection steps, along with the selection of appropriate cleavage conditions, are critical for achieving high purity and yield of the final product.
References
Application of cis-4-(Boc-aminomethyl)cyclohexylamine as a Linker in PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[3][4]
The structural characteristics of the linker, such as its length, rigidity, and stereochemistry, play a pivotal role in optimizing the therapeutic potential of a PROTAC.[5][6] Rigid linkers, like those derived from cyclohexane scaffolds, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially enhancing potency and selectivity.[7] This document provides detailed application notes and protocols for the utilization of cis-4-(Boc-aminomethyl)cyclohexylamine as a linker in the synthesis and evaluation of PROTACs. While specific examples of PROTACs utilizing this exact linker are not yet prevalent in publicly available literature, the principles and protocols outlined herein are based on established methodologies for similar cyclohexane-based linkers and provide a robust framework for its application.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex, bringing the target protein into close proximity with an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional target proteins.
Advantages of a cis-Cyclohexane Linker
The use of a cis-4-(aminomethyl)cyclohexylamine-derived linker offers several potential advantages in PROTAC design:
-
Conformational Rigidity: The cyclohexane ring introduces a degree of rigidity that can reduce the entropic penalty associated with ternary complex formation, potentially leading to improved degradation efficiency.
-
Stereochemical Influence: The cis stereochemistry enforces a specific spatial arrangement of the POI and E3 ligase ligands, which can be exploited to optimize the geometry of the ternary complex for efficient ubiquitination.
-
Synthetic Tractability: The Boc-protected amine provides a convenient handle for modular synthesis, allowing for the sequential attachment of the POI and E3 ligase ligands.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of PROTACs incorporating a this compound linker.
Protocol 1: PROTAC Synthesis (Solution-Phase)
This protocol outlines a two-step solution-phase synthesis, which is a common approach for generating PROTACs.
Workflow for Solution-Phase PROTAC Synthesis:
Materials:
-
This compound
-
POI ligand with a carboxylic acid handle
-
E3 ligase ligand (e.g., pomalidomide derivative) with a carboxylic acid handle
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA)
-
Reagents for purification (e.g., HPLC-grade solvents, silica gel)
Procedure:
-
Coupling of the First Ligand:
-
Dissolve the first ligand (either POI or E3 ligase ligand, 1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.5 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the Boc-protected intermediate by flash column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in DCM.
-
Add TFA (e.g., 20-50% v/v in DCM) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.
-
-
Coupling of the Second Ligand:
-
Dissolve the second ligand (1.0 eq) in anhydrous DMF.
-
Add a coupling agent and a base as in step 1.
-
Add the deprotected amine intermediate from step 2 to the activated second ligand.
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Protocol 2: Western Blotting for Protein Degradation Analysis
This assay quantifies the reduction in the target protein levels following PROTAC treatment.
Materials:
-
Cultured cells expressing the POI
-
The synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control. Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.
Protocol 3: Cell Viability Assay
This assay assesses the cytotoxicity of the synthesized PROTAC.
Materials:
-
Cultured cells
-
The synthesized PROTAC
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value.
Data Presentation
While specific data for PROTACs using a this compound linker is not available, the following tables illustrate how quantitative data for a hypothetical PROTAC ("PROTAC-Cis-X") targeting a protein of interest (POI-X) and recruiting the E3 ligase Cereblon (CRBN) would be presented. For comparison, hypothetical data for a PROTAC with a flexible PEG linker ("PROTAC-PEG") and a trans-cyclohexane linker ("PROTAC-Trans-X") are included.
Table 1: In Vitro Degradation of POI-X in Cancer Cell Line A
| PROTAC Compound | Linker Type | DC50 (nM) | Dmax (%) |
| PROTAC-Cis-X | cis-cyclohexane | 25 | >90 |
| PROTAC-Trans-X | trans-cyclohexane | 150 | 75 |
| PROTAC-PEG | Flexible PEG | 80 | >95 |
Table 2: Cell Viability in Cancer Cell Line A (72h Treatment)
| PROTAC Compound | Linker Type | IC50 (µM) |
| PROTAC-Cis-X | cis-cyclohexane | 1.5 |
| PROTAC-Trans-X | trans-cyclohexane | 5.2 |
| PROTAC-PEG | Flexible PEG | 2.8 |
Conclusion
The use of this compound as a linker in PROTAC design offers an attractive strategy to introduce conformational rigidity and a defined stereochemical orientation. This can lead to the development of potent and selective protein degraders. The protocols and data presentation formats provided in this document serve as a comprehensive guide for researchers to synthesize and evaluate novel PROTACs incorporating this promising linker. Further empirical studies are necessary to fully elucidate the structure-activity relationship of this linker in various PROTAC contexts.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Amide Coupling of cis-4-(Boc-aminomethyl)cyclohexylamine with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond between a carboxylic acid and an amine is one of the most fundamental and frequently performed transformations in medicinal chemistry and drug development. The target molecule, cis-4-(Boc-aminomethyl)cyclohexylamine, presents a primary aliphatic amine on a cyclohexane scaffold, which can be considered sterically hindered. The selection of appropriate coupling reagents and reaction conditions is therefore critical to ensure high yields, minimize side reactions, and preserve stereochemical integrity if chiral centers are present.
These application notes provide a comprehensive guide to the reaction conditions for coupling this compound with various carboxylic acids. We will discuss the selection of coupling reagents, bases, and solvents, and provide detailed experimental protocols for reliable and efficient amide bond formation.
Selecting the Appropriate Coupling Reagent
The primary amine of this compound is a moderately nucleophilic but potentially sterically hindered reaction center. Therefore, highly efficient coupling reagents are recommended to overcome the potential steric barrier and achieve high conversion rates.[1][2] Standard carbodiimide reagents like DCC or EDC can be effective, but often require additives.[3][4] For more challenging or sterically demanding carboxylic acids, more powerful onium salt reagents are generally preferred.[5][6]
Key Classes of Coupling Reagents:
-
Carbodiimides (e.g., EDC, DIC): These are cost-effective reagents that activate carboxylic acids to form a reactive O-acylisourea intermediate.[4][7] Their efficiency is significantly enhanced, and the risk of racemization is reduced, by the addition of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[8][9]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These reagents are highly efficient, especially for hindered couplings, due to the formation of highly reactive activated esters.[1][10] HATU, which is based on 1-hydroxy-7-azabenzotriazole (HOAt), is known for its high reactivity and rapid reaction times.[8][10][11] A key consideration with uronium reagents is the potential for a side reaction where the reagent guanidinylates the amine; this can be mitigated by pre-activating the carboxylic acid or avoiding a large excess of the coupling reagent.[5][10]
-
Phosphonium Salts (e.g., PyBOP): These reagents are also highly effective and are known for suppressing racemization.[1] They offer an alternative to uronium salts and avoid the guanidinylation side reaction.[5]
General Experimental Workflow
The following diagram illustrates a typical workflow for the amide coupling reaction.
Caption: General workflow for amide coupling.
Chemical Reaction Scheme
The diagram below shows the general chemical reaction for the coupling of this compound with a generic carboxylic acid.
Caption: Amide bond formation reaction scheme.
Recommended Coupling Protocols
Three robust protocols are presented below using different classes of coupling reagents. The choice of protocol may depend on the specific carboxylic acid substrate, available reagents, and desired purity profile.
Protocol 1: EDC/HOBt Mediated Coupling
This is a classic and reliable method, particularly suitable for standard coupling reactions.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)[12]
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[5]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.[13]
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.[13]
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HATU Mediated Coupling
This protocol is highly recommended for sterically hindered carboxylic acids or when rapid and efficient coupling is required.[10]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)[10]
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.1 M).[14]
-
Add DIPEA (2.0 eq) and stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid. This step is crucial to prevent guanidinylation of the amine.[10][14]
-
In a separate flask, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF.
-
Add the amine solution to the pre-activated carboxylic acid mixture. If the amine salt (e.g., HCl or TFA salt) is used, an additional equivalent of DIPEA may be required.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
For work-up, dilute the mixture with ethyl acetate or another suitable organic solvent. Wash with water and brine to remove DMF and water-soluble byproducts.[15]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: T3P® Mediated Coupling
Propanephosphonic acid anhydride (T3P®) is a "green" and safe coupling reagent known for high yields and low epimerization levels, especially for sterically hindered substrates.[6]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
T3P® (50% solution in ethyl acetate or DMF) (1.5 eq)
-
Pyridine or DIPEA (3.0 eq)
-
Anhydrous Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous ethyl acetate.
-
Add pyridine or DIPEA (3.0 eq) to the solution.
-
Add the T3P® solution (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at or below room temperature. The reaction can be mildly exothermic.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine. The phosphonic acid byproducts are water-soluble, simplifying purification.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography if necessary.
Data Summary
The following tables summarize the reaction conditions for the described protocols and provide representative data for amide couplings involving sterically hindered amines.
Table 1: Summary of Reaction Conditions
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU | Protocol 3: T3P® |
| Coupling Reagent | EDC·HCl (1.2 eq) | HATU (1.1 eq) | T3P® (1.5 eq) |
| Additive | HOBt (1.2 eq) | None | None |
| Base | DIPEA (2.5 eq) | DIPEA (2.0-3.0 eq) | Pyridine or DIPEA (3.0 eq) |
| Solvent | DMF or DCM | DMF | EtOAc or THF |
| Temperature | 0 °C to RT | Room Temperature | Room Temperature |
| Reaction Time | 12-24 hours | 2-6 hours | 2-12 hours |
Table 2: Representative Performance of Coupling Reagents (Note: Yields are representative for couplings of sterically hindered or electron-deficient substrates and may vary depending on the specific carboxylic acid used.[16][17])
| Coupling Reagent | Additive | Base | Typical Yield Range | Key Advantages |
| EDC | HOBt | DIPEA | 70-95% | Cost-effective, common reagents.[17] |
| HATU | None | DIPEA | 85-98% | High reactivity, fast, good for hindered substrates.[10][16] |
| PyBOP | None | DIPEA | 80-95% | High efficiency, avoids guanidinylation.[5] |
| T3P® | None | Pyridine | 80-97% | "Green" reagent, water-soluble byproducts.[6] |
| COMU | None | DIPEA | 85-98% | High efficiency, safer (non-explosive additive).[6] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. peptide.com [peptide.com]
- 9. orgsyn.org [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Substituted Derivatives of cis-4-(Boc-aminomethyl)cyclohexylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction The compound cis-4-(Boc-aminomethyl)cyclohexylamine serves as a crucial building block in medicinal chemistry for the synthesis of various biologically active molecules. Its derivatives often require robust purification methods to isolate the target compound from unreacted starting materials, by-products, and other impurities. This application note details a reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of N-substituted derivatives of this compound. The protocol is designed to achieve high purity and recovery, making it suitable for drug discovery and development workflows.
The tert-butyloxycarbonyl (Boc) protecting group is known for its stability under many synthetic conditions but can be sensitive to strong acids. The described HPLC method utilizes a mobile phase with a common acid modifier, trifluoroacetic acid (TFA), at a concentration that ensures good peak shape without causing significant degradation of the Boc group during the purification timeframe[1]. Alternative, less acidic modifiers like formic acid or buffered systems such as ammonium acetate can also be employed, particularly if acid sensitivity is a major concern[1][2].
Experimental Protocols
This section outlines the detailed methodology for the HPLC purification.
1. Materials and Equipment
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column compartment, and a UV-Vis detector. An analytical HPLC system is required for purity analysis.
-
Columns:
-
Preparative: C18 column (e.g., 19 x 150 mm, 5 µm particle size)
-
Analytical: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Solvents and Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Trifluoroacetic acid (TFA), HPLC grade
-
Crude sample of the N-substituted derivative of this compound dissolved in a suitable solvent (e.g., DMSO or ACN/Water mixture).
-
2. Sample Preparation
-
Accurately weigh the crude sample of the synthesized derivative.
-
Dissolve the sample in a minimal amount of a suitable solvent (e.g., DMSO, ACN, or a mixture of ACN/water) to create a concentrated stock solution.
-
Ensure the sample is fully dissolved. If necessary, sonicate the solution for a few minutes.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
3. HPLC Method Parameters The following conditions were optimized for the separation and purification of a representative derivative. These may need to be adjusted based on the specific properties of the target molecule.
| Parameter | Preparative HPLC | Analytical HPLC |
| Column | C18, 19 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 10-95% B over 15 min, then 5 min at 95% B | 10-95% B over 10 min, then 2 min at 95% B |
| Flow Rate | 20.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 220 nm (or optimal UV absorbance of derivative) | 220 nm (or optimal UV absorbance of derivative) |
| Injection Volume | 500 - 2000 µL (dependent on concentration) | 5 - 10 µL |
| Column Temperature | Ambient | Ambient |
4. Purification and Analysis Workflow
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (90% A / 10% B) until a stable baseline is achieved.
-
Injection: Inject the filtered crude sample onto the preparative column.
-
Fraction Collection: Monitor the chromatogram and collect the fraction corresponding to the main product peak based on the UV signal.
-
Solvent Evaporation: Remove the HPLC solvents from the collected fraction, typically using a rotary evaporator or a lyophilizer.
-
Purity Confirmation: Dissolve the dried purified sample in a suitable solvent and inject it onto the analytical HPLC system using the analytical method parameters to confirm its purity.
Data Presentation
The following table summarizes the hypothetical results from the analysis of a crude sample and the final purified fraction of a representative derivative.
| Sample ID | Retention Time (min) | Peak Area (%) | Purity by Area (%) |
| Crude Sample | 7.85 (Product) | 72.4 | 72.4% |
| 3.12 (Impurity 1) | 15.2 | - | |
| 8.91 (Impurity 2) | 12.4 | - | |
| Purified Fraction | 7.84 (Product) | 99.2 | >99% |
Workflow Visualization
The overall workflow for the purification and analysis process is illustrated below.
References
Application Notes: Utilizing cis-4-(Boc-aminomethyl)cyclohexylamine as a Versatile Scaffold for Novel Heterocyclic Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a practical framework for the synthesis of diverse heterocyclic compounds utilizing cis-4-(Boc-aminomethyl)cyclohexylamine as a key building block. The unique cis-1,4-diamine stereochemistry of this scaffold, available upon deprotection, offers a gateway to a variety of novel molecular architectures of interest in medicinal chemistry and drug discovery. This document outlines synthetic strategies, detailed experimental protocols, and expected outcomes for the construction of fused pyrimidines, benzodiazepines, and bicyclic ureas.
Introduction
This compound is a valuable starting material for the synthesis of complex nitrogen-containing heterocycles. Its cyclohexane core provides a rigid, three-dimensional scaffold that can be exploited to orient substituents in well-defined spatial arrangements. The presence of two primary amine functionalities, one protected as a Boc-carbamate, allows for sequential and regioselective reactions to build intricate heterocyclic systems. These notes are intended to serve as a guide for researchers looking to leverage this building block in their synthetic endeavors.
Data Presentation
The following tables summarize the proposed synthetic transformations, including reaction conditions and expected yields for the synthesis of various heterocyclic cores from this compound.
Table 1: Deprotection of this compound
| Step | Reaction | Reagents and Conditions | Product | Expected Yield (%) |
| 1 | Boc Deprotection | 4M HCl in 1,4-Dioxane, rt, 2h | cis-4-(Aminomethyl)cyclohexylamine | >95 |
Table 2: Synthesis of Fused Pyrimidines
| Step | Reaction | Reagents and Conditions | Product | Expected Yield (%) |
| 2a | Cyclocondensation | Diethyl malonate, Sodium ethoxide, Ethanol, Reflux, 12h | Decahydropyrido[4,3-d]pyrimidine-2,4-dione | 70-80 |
| 2b | Cyclocondensation | Urea, N-methyl-2-pyrrolidone (NMP), 150°C, 8h | Octahydropyrido[4,3-d]pyrimidin-2-imine | 65-75 |
Table 3: Synthesis of Fused Benzodiazepines
| Step | Reaction | Reagents and Conditions | Product | Expected Yield (%) |
| 3 | Cyclocondensation | 2-Fluoronitrobenzene, K2CO3, DMSO, 120°C, 24h; then Fe/NH4Cl, EtOH/H2O, Reflux, 4h; then AcOH, Reflux, 6h | Dodecahydrodibenzo[b,e][1][2]diazepine | 50-60 (over 3 steps) |
Table 4: Synthesis of Bicyclic Ureas
| Step | Reaction | Reagents and Conditions | Product | Expected Yield (%) |
| 4 | Cyclization | Triphosgene, Triethylamine, Dichloromethane, 0°C to rt, 4h | Octahydropyrido[4,3-d]pyrimidin-2-one | 80-90 |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free diamine.
Workflow:
Caption: Boc deprotection workflow.
Procedure:
-
To a solution of this compound (1.0 g, 4.4 mmol) in 1,4-dioxane (10 mL) is added 4M HCl in 1,4-dioxane (5.5 mL, 22 mmol) at room temperature.
-
The reaction mixture is stirred at room temperature for 2 hours, during which a white precipitate forms.
-
The solvent is removed under reduced pressure.
-
The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to afford cis-4-(aminomethyl)cyclohexylamine dihydrochloride as a white solid.
-
For use in subsequent steps, the free base can be obtained by dissolving the dihydrochloride salt in water, basifying with aqueous NaOH, and extracting with a suitable organic solvent like dichloromethane.
Protocol 2: Synthesis of a Fused Pyrimidine Derivative
This protocol details the synthesis of a decahydropyrido[4,3-d]pyrimidine-2,4-dione from the deprotected diamine.
Workflow:
Caption: Fused pyrimidine synthesis workflow.
Procedure:
-
To a solution of sodium ethoxide, prepared from sodium (0.23 g, 10 mmol) in absolute ethanol (20 mL), is added cis-4-(aminomethyl)cyclohexylamine (0.57 g, 5 mmol).
-
Diethyl malonate (0.80 g, 5 mmol) is then added, and the reaction mixture is heated to reflux for 12 hours.
-
After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and then dissolved in hot water.
-
The aqueous solution is acidified with acetic acid to precipitate the product.
-
The solid is filtered, washed with water, and dried under vacuum to yield the decahydropyrido[4,3-d]pyrimidine-2,4-dione.
Protocol 3: Synthesis of a Fused Benzodiazepine Derivative
This protocol outlines a potential multi-step synthesis of a dodecahydrodibenzo[b,e][1][2]diazepine.
Workflow:
Caption: Fused benzodiazepine synthesis workflow.
Procedure:
-
Step 3a: Nucleophilic Aromatic Substitution: A mixture of cis-4-(aminomethyl)cyclohexylamine (1.14 g, 10 mmol), 2-fluoronitrobenzene (1.41 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol) in DMSO (20 mL) is heated at 120°C for 24 hours. The reaction is cooled, poured into water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated.
-
Step 3b: Nitro Group Reduction: The crude product from the previous step is dissolved in a mixture of ethanol (30 mL) and water (10 mL). Iron powder (2.8 g, 50 mmol) and ammonium chloride (2.67 g, 50 mmol) are added, and the mixture is refluxed for 4 hours. The reaction is filtered through celite while hot, and the filtrate is concentrated.
-
Step 3c: Cyclization: The crude diamine is dissolved in acetic acid (20 mL) and refluxed for 6 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the dodecahydrodibenzo[b,e][1][2]diazepine.
Protocol 4: Synthesis of a Bicyclic Urea
This protocol describes the synthesis of an octahydropyrido[4,3-d]pyrimidin-2-one.
Workflow:
Caption: Bicyclic urea synthesis workflow.
Procedure:
-
To a solution of cis-4-(aminomethyl)cyclohexylamine (1.14 g, 10 mmol) and triethylamine (2.79 mL, 20 mmol) in dichloromethane (50 mL) at 0°C is added a solution of triphosgene (0.99 g, 3.33 mmol) in dichloromethane (10 mL) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is quenched by the addition of water. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated.
-
The crude product is purified by crystallization or column chromatography to yield the octahydropyrido[4,3-d]pyrimidin-2-one.
Conclusion
The protocols outlined in these application notes demonstrate the potential of this compound as a versatile building block for the synthesis of a variety of novel heterocyclic scaffolds. The presented methodologies are based on well-established chemical transformations and can be adapted for the generation of libraries of compounds for screening in drug discovery programs. The rigid cyclohexane core and the defined stereochemistry of the amino functionalities make this an attractive starting material for the exploration of new chemical space.
References
Step-by-Step Guide to N-acylation of cis-4-(Boc-aminomethyl)cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-acylation of cis-4-(Boc-aminomethyl)cyclohexylamine, a key building block in medicinal chemistry. The following procedures outline two common methods for N-acetylation and N-benzoylation, yielding versatile intermediates for the synthesis of complex molecules, including PROTACs and other targeted therapeutics.
Introduction
N-acylation is a fundamental transformation in organic synthesis that introduces an acyl group onto an amine. This reaction is widely used to synthesize amides, which are prevalent in pharmaceuticals and other biologically active compounds. The Boc-protected diamine, this compound, offers a nucleophilic primary amine that can be selectively acylated, leaving the Boc-protected amine intact for further synthetic manipulations. This guide details two robust protocols for this transformation: acylation with an acyl chloride and a peptide coupling reaction using HATU.
Data Summary
The following table summarizes typical quantitative data for the N-acylation of this compound. Please note that yields are highly dependent on reaction scale and purification efficiency.
| Acylating Agent | Product | Typical Yield (%) | Purity (%) | Method |
| Acetyl Chloride | tert-butyl ((cis-4-(acetamidomethyl)cyclohexyl)methyl)carbamate | 85-95 | >95 | Acyl Chloride |
| Benzoic Acid/HATU | tert-butyl ((cis-4-(benzamidomethyl)cyclohexyl)methyl)carbamate | 80-90 | >95 | Peptide Coupling |
Experimental Protocols
Protocol 1: N-Acetylation using Acetyl Chloride
This protocol describes the N-acetylation of this compound using acetyl chloride in the presence of a base.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq).
-
Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford tert-butyl ((cis-4-(acetamidomethyl)cyclohexyl)methyl)carbamate as a solid.
Characterization of tert-butyl ((cis-4-(acetamidomethyl)cyclohexyl)methyl)carbamate:
-
¹H NMR (400 MHz, CDCl₃): δ 5.5-5.7 (br s, 1H, NH), 4.5-4.7 (br s, 1H, NHBoc), 3.7-3.9 (m, 1H), 3.0-3.2 (m, 2H), 1.98 (s, 3H), 1.7-1.9 (m, 4H), 1.44 (s, 9H), 1.2-1.4 (m, 5H).
-
¹³C NMR (101 MHz, CDCl₃): δ 170.1, 156.0, 79.2, 45.9, 43.5, 36.3, 35.8, 29.5, 28.4, 25.0, 23.3.
Protocol 2: N-Benzoylation using Benzoic Acid and HATU
This protocol outlines the coupling of benzoic acid to this compound using the peptide coupling reagent HATU.
Materials:
-
This compound
-
Benzoic acid
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve benzoic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.0 eq) in anhydrous DMF to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield tert-butyl ((cis-4-(benzamidomethyl)cyclohexyl)methyl)carbamate as a solid.
Characterization of tert-butyl ((cis-4-(benzamidomethyl)cyclohexyl)methyl)carbamate:
-
¹H NMR (400 MHz, CDCl₃): δ 7.7-7.8 (m, 2H), 7.4-7.5 (m, 1H), 7.3-7.4 (m, 2H), 6.2-6.4 (br s, 1H, NH), 4.6-4.8 (br s, 1H, NHBoc), 3.9-4.1 (m, 1H), 3.2-3.4 (m, 2H), 1.8-2.0 (m, 4H), 1.45 (s, 9H), 1.3-1.5 (m, 5H).
-
¹³C NMR (101 MHz, CDCl₃): δ 167.8, 156.0, 134.7, 131.3, 128.5, 126.9, 79.2, 46.1, 43.8, 36.4, 35.9, 29.5, 28.4, 25.1.
Visualized Workflows
Caption: Workflow for N-acetylation using acetyl chloride.
Caption: Workflow for N-benzoylation using HATU coupling.
Application Notes and Protocols for the Synthesis of Peptidomimetics using cis-4-(Boc-aminomethyl)cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of peptidomimetics incorporating the versatile building block, cis-4-(Boc-aminomethyl)cyclohexylamine. This diamine scaffold offers a conformationally constrained cyclohexane ring, which can impart favorable pharmacokinetic properties to peptide-based therapeutics, such as enhanced metabolic stability and defined spatial orientation of pharmacophoric groups.
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties.[1] The incorporation of non-peptidic scaffolds, such as the cis-4-(aminomethyl)cyclohexylamine core, is a key strategy in peptidomimetic design to overcome the inherent limitations of peptides, including poor bioavailability and susceptibility to proteolytic degradation.[1]
Core Applications
The use of this compound as a scaffold allows for the synthesis of a diverse range of peptidomimetics with potential applications in various therapeutic areas. The diamine nature of the core scaffold permits the introduction of pharmacophoric elements at two distinct points, enabling the creation of molecules that can modulate protein-protein interactions or act as receptor agonists or antagonists. The cyclohexane ring introduces a degree of rigidity that can be advantageous for locking the molecule into a bioactive conformation.
Synthetic Strategies
The synthesis of peptidomimetics using this compound can be approached through both solution-phase and solid-phase synthesis techniques. The choice of strategy depends on the desired complexity of the final molecule and the scale of the synthesis.
A general synthetic workflow involves the sequential coupling of amino acids or other carboxylic acid-containing building blocks to the two amine functionalities of the cyclohexane scaffold. The Boc (tert-butyloxycarbonyl) protecting group on one of the amino groups allows for orthogonal protection strategies, enabling selective deprotection and functionalization.
Below are detailed protocols for key steps in the synthesis of a di-substituted peptidomimetic derived from this compound.
Experimental Protocols
Caution: All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.
Protocol 1: Coupling of the First Amino Acid to this compound
This protocol describes the solution-phase coupling of an N-protected amino acid to the primary amine of this compound using HATU as the coupling agent.
Materials:
-
This compound
-
N-Fmoc-protected amino acid (e.g., Fmoc-Phe-OH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Fmoc-protected amino acid (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir for 5 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure mono-acylated product.
| Parameter | Value |
| Equivalents of N-Fmoc-Amino Acid | 1.0 |
| Equivalents of HATU | 1.05 |
| Equivalents of DIPEA | 2.0 |
| Equivalents of this compound | 1.1 |
| Solvent | Anhydrous DMF |
| Reaction Time | 4-6 hours |
| Temperature | Room Temperature |
| Typical Yield | 85-95% (post-purification) |
| Table 1: Representative quantitative data for the HATU-mediated coupling of an N-Fmoc-amino acid to this compound. |
Protocol 2: Boc Deprotection of the Mono-acylated Intermediate
This protocol describes the removal of the Boc protecting group to expose the second amine for further coupling.
Materials:
-
Mono-acylated product from Protocol 1
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the mono-acylated product (1.0 equivalent) in a minimal amount of 1,4-dioxane.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (10 equivalents).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the deprotected product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
| Parameter | Value |
| Equivalents of HCl | 10 |
| Solvent | 1,4-Dioxane |
| Reaction Time | 1-2 hours |
| Temperature | Room Temperature |
| Typical Yield | >95% (crude) |
| Table 2: Representative quantitative data for the Boc deprotection of the mono-acylated product. |
Protocol 3: Coupling of the Second Amino Acid
This protocol is similar to Protocol 1 and describes the coupling of a second N-protected amino acid to the newly deprotected amine.
Procedure:
-
Neutralize the hydrochloride salt from Protocol 2 by dissolving it in DMF and adding DIPEA (1.1 equivalents).
-
In a separate flask, pre-activate the second N-protected amino acid (1.0 equivalent) with HATU (1.05 equivalents) and DIPEA (2.0 equivalents) in DMF.
-
Add the activated amino acid solution to the neutralized amine solution.
-
Follow the reaction, work-up, and purification steps as outlined in Protocol 1.
| Parameter | Value |
| Equivalents of N-Protected Amino Acid | 1.0 |
| Equivalents of HATU | 1.05 |
| Equivalents of DIPEA | 3.1 (1.1 for neutralization + 2.0 for activation) |
| Solvent | Anhydrous DMF |
| Reaction Time | 4-6 hours |
| Temperature | Room Temperature |
| Typical Yield | 80-90% (post-purification) |
| Table 3: Representative quantitative data for the second amino acid coupling. |
Visualizations
Caption: Synthetic workflow for a di-substituted peptidomimetic.
While specific signaling pathways targeted by peptidomimetics derived from this compound are dependent on the appended pharmacophores, a general logical relationship for their design and evaluation is presented below.
Caption: Logical workflow for peptidomimetic drug discovery.
References
Application Notes and Protocols for Reductive Amination with cis-4-(Boc-aminomethyl)cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the reductive amination of an aldehyde using cis-4-(tert-butoxycarbonyl-aminomethyl)cyclohexylamine. Reductive amination is a cornerstone of medicinal chemistry and drug development for the synthesis of secondary and tertiary amines, offering a highly versatile method for introducing alkyl groups to an amine.[1] The protocols outlined below are based on established methodologies and provide a framework for the successful synthesis and purification of the desired amine product.
Overview of Reductive Amination
Reductive amination is a two-step process, often performed in a single pot, for the formation of carbon-nitrogen bonds.[2] The reaction involves the initial formation of an imine or iminium ion intermediate from the reaction of an amine with a carbonyl compound (aldehyde or ketone). This intermediate is then reduced in situ to the corresponding amine.[1][2] Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).[1][3] The choice of reducing agent and solvent is critical and depends on the reactivity of the substrates and the desired reaction conditions.
Data Presentation: Comparison of Common Reducing Agents
The selection of the appropriate reducing agent is crucial for a successful reductive amination. The following table summarizes the key characteristics and common conditions for the most frequently used reagents.
| Reducing Agent | Common Solvents | Key Characteristics & Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF), Dioxane | Mild and selective, often the reagent of choice.[4] It is moisture-sensitive and not typically used with protic solvents like methanol.[3] Acetic acid can be used as a catalyst.[4] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Tolerant to water and compatible with protic solvents.[3] The reaction is often run under mildly acidic conditions (pH 6-7) to facilitate imine formation without reducing the starting carbonyl.[4] Highly toxic, as are its byproducts.[4] |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | A stronger reducing agent that can also reduce the starting aldehyde or ketone.[1] To avoid this, the imine formation should be allowed to complete before the addition of NaBH₄.[3] |
Experimental Protocols
The following protocols provide a detailed methodology for the reductive amination of a generic aldehyde with cis-4-(Boc-aminomethyl)cyclohexylamine using two common reducing agents.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is adapted from general procedures for reductive amination using STAB, a mild and highly selective reagent.[4]
Materials:
-
This compound
-
Aldehyde (1.0 equivalent)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)
-
Dichloromethane (DCM) or Dichloroethane (DCE) (anhydrous)
-
Triethylamine (Et₃N) (optional, 1.0 - 1.5 equivalents, if the amine salt is used)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous DCM, add the aldehyde (1.0 - 1.2 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) portion-wise to the reaction mixture. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[2]
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[2] Stir vigorously for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[2]
-
Washing and Drying: Combine the organic extracts and wash with brine, then dry over anhydrous Na₂SO₄.[2]
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.[2]
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
This protocol is suitable when using protic solvents like methanol.[3]
Materials:
-
This compound
-
Aldehyde (1.0 equivalent)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 equivalents)
-
Methanol (MeOH)
-
Acetic acid (AcOH) to adjust pH
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) and the aldehyde (1.0 - 1.2 equivalents) in methanol.
-
pH Adjustment: Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.
-
Reduction: Add sodium cyanoborohydride (1.5 - 2.0 equivalents) to the reaction mixture. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully quench by adding water. Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Extraction: Dilute the residue with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine, and then dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
The following diagrams illustrate the general mechanism and workflow of the reductive amination process.
Caption: General mechanism of reductive amination.
Caption: Experimental workflow for reductive amination.
References
Application Notes and Protocols: The Role of Cyclohexylamine Derivatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylamine and its derivatives are fundamental building blocks in the synthesis of a wide array of active pharmaceutical ingredients (APIs). The unique structural and chemical properties of the cyclohexyl moiety, coupled with the reactivity of the amine group, make these compounds versatile intermediates in the development of drugs across various therapeutic areas. This document provides detailed application notes, experimental protocols, and visualizations to illustrate the pivotal role of cyclohexylamine derivatives in modern pharmaceutical synthesis.
Applications in Drug Synthesis
Cyclohexylamine derivatives are integral to the synthesis of numerous drugs, including:
-
Mucolytic Agents: Such as bromhexine, which is used to clear mucus from the respiratory tract.
-
Antithrombotic Agents: Like cilostazol, an inhibitor of platelet aggregation used to treat intermittent claudication.
-
Anesthetics: Including arylcyclohexylamines like ketamine, which act as NMDA receptor antagonists.
-
Analgesics and Bronchodilators: The cyclohexylamine scaffold is found in various compounds developed for pain management and respiratory conditions.[1]
-
Antidepressants and Antiviral Drugs: These derivatives serve as key intermediates in the synthesis of complex molecules for treating depression and viral infections.
Quantitative Data on Pharmaceutical Synthesis
The following tables summarize quantitative data for the synthesis of key pharmaceuticals using cyclohexylamine derivatives.
Table 1: Synthesis of Bromhexine Hydrochloride
| Precursor 1 | Precursor 2 | Catalyst | Solvent | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| 2-amino-3,5-dibromobenzaldehyde | N-methylcyclohexylamine | 5% Palladium on Carbon | Butyl Acetate | 5 | 91.3 | 99.1 | Patent CN104628577A |
| 2-amino-3,5-dibromobenzaldehyde | N-methylcyclohexylamine | 5% Palladium on Carbon | N,N-dimethylformamide | 5 | 91.6 - 92.3 | 99.3 - 99.4 | Patent CN104628577A |
Table 2: Synthesis of Cilostazol
| Precursor 1 | Precursor 2 | Base | Solvent | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| 6-hydroxy-3,4-dihydro-2(1H) quinolinone | 5-(4-chloro-n-butyl)-1-cyclohexyl tetrazole | Potassium Hydroxide | Isopropanol | 6 | 83.8 | Not specified | Patent CN105111190A |
| 6-Hydroxy-3,4-dihydroquinolinone | 1-cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole | Potassium Carbonate, Sodium Hydroxide | 66.7% Ethanol | 8 | 92.5 | 99.8 | ChemicalBook CB7350788 |
Table 3: Ugi Four-Component Reaction
| Aldehyde | Amine | Isocyanide | Carboxylic Acid | Solvent | Reaction Time (hours) | Yield (%) | Reference |
| Benzaldehyde | Propargylamine | Cyclohexyl isocyanide | 3-Nitropropionic acid | Methanol | 28 | 76 | ChemSpider SyntheticPage 533 |
Experimental Protocols
Protocol 1: Synthesis of Bromhexine Hydrochloride
This protocol is based on the reductive amination of 2-amino-3,5-dibromobenzaldehyde with N-methylcyclohexylamine.
Materials:
-
2-amino-3,5-dibromobenzaldehyde
-
N-methylcyclohexylamine
-
5% Palladium on Carbon (Pd/C)
-
Anhydrous Formic Acid
-
Butyl Acetate (or N,N-dimethylformamide)
-
30% Hydrogen Chloride in Ethanol
-
Methanol
-
Acetone
-
Reaction flask (500 mL)
-
Heating mantle with stirrer
-
Dropping funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL reaction flask, combine 27.9 g of 2-amino-3,5-dibromobenzaldehyde, 12.5 g of N-methylcyclohexylamine, 0.84 g of 5% Pd/C, and 55 g of butyl acetate.
-
Reductive Amination: Heat the mixture to 100°C with stirring.
-
Slowly add 9.2 g of anhydrous formic acid dropwise over a period of 1.5 hours using a dropping funnel.
-
Maintain the reaction temperature at 100-110°C for 5 hours.
-
Work-up: Cool the reaction mixture to 30-35°C and filter to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator until the solvent is completely removed.
-
Salt Formation: Cool the residue to 25-30°C and add 25 g of a 30% solution of hydrogen chloride in ethanol.
-
Stir the mixture at 30-35°C for 2-3 hours to facilitate the formation of the hydrochloride salt.
-
Purification: Collect the precipitate by suction filtration.
-
Recrystallize the crude product from a 5:1 mixture of methanol and acetone to yield pure bromhexine hydrochloride.
Protocol 2: Synthesis of Cilostazol
This protocol describes the synthesis of cilostazol via the alkylation of 6-hydroxy-3,4-dihydroquinolinone.
Materials:
-
6-hydroxy-3,4-dihydro-2(1H) quinolinone
-
5-(4-chloro-n-butyl)-1-cyclohexyl tetrazole
-
Potassium hydroxide
-
Isopropanol
-
Methanol
-
Reaction flask with reflux condenser
-
Heating mantle with stirrer
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a reaction flask, add 32.6 g (0.2 mol) of 6-hydroxy-3,4-dihydro-2(1H) quinolinone, 48.6 g (0.2 mol) of 5-(4-chloro-n-butyl)-1-cyclohexyl tetrazole, and 200 mL of isopropanol.
-
Reaction: Stir the mixture and add 16.8 g (0.3 mol) of potassium hydroxide.
-
Heat the mixture to reflux and maintain for 6 hours.
-
Crystallization: Cool the reaction mixture to a low temperature to induce crystallization of the product.
-
Isolation: Collect the crude product by filtration.
-
Purification: Recrystallize the crude product from methanol to obtain pure cilostazol.
-
Dry the final product to yield 61.9 g (83.8%) of cilostazol.
Protocol 3: Ugi Four-Component Reaction for Peptide-Like Scaffolds
The Ugi reaction is a powerful tool for creating diverse molecular scaffolds in a single step. This protocol provides a general procedure using cyclohexyl isocyanide.
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Amine (e.g., Propargylamine)
-
Isocyanide (e.g., Cyclohexyl isocyanide)
-
Carboxylic Acid (e.g., 3-Nitropropionic acid)
-
Methanol
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Diethyl ether
Procedure:
-
Reaction: In a round bottom flask, dissolve the aldehyde (1.70 mmol), amine (1.70 mmol), cyclohexyl isocyanide (1.70 mmol), and carboxylic acid (1.70 mmol) in 10 mL of methanol.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 28 hours.
-
Work-up: Concentrate the solution under reduced pressure to obtain a solid.
-
Purification: Wash the resulting solid with cold diethyl ether (3 x 20 mL) to yield the pure Ugi product.
Visualizations
Arylcyclohexylamine Mechanism of Action
Arylcyclohexylamines, such as ketamine, exert their anesthetic and dissociative effects primarily through the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[2]
Caption: Mechanism of NMDA receptor antagonism by arylcyclohexylamines.
Synthetic Workflow for Bromhexine Hydrochloride
The following diagram illustrates the key steps in the synthesis of bromhexine hydrochloride.
Caption: Synthetic workflow for bromhexine hydrochloride.
General Workflow for Ugi Four-Component Reaction
This diagram outlines the convergent nature of the Ugi four-component reaction.
References
Troubleshooting & Optimization
Common side products in the synthesis of cis-4-(Boc-aminomethyl)cyclohexylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-4-(Boc-aminomethyl)cyclohexylamine. The following information addresses common side products and other issues that may be encountered during its preparation, particularly via the catalytic hydrogenation of 4-(Boc-aminomethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity encountered in the synthesis of this compound?
The most prevalent impurity is the corresponding trans-isomer, trans-4-(Boc-aminomethyl)cyclohexylamine. Catalytic hydrogenation of the aromatic precursor often yields a mixture of both cis and trans diastereomers. The ratio of these isomers is highly dependent on the choice of catalyst, solvent, and reaction conditions. Achieving high cis-selectivity can be challenging and often requires careful optimization.
Q2: Besides the trans-isomer, what other side products can form during the synthesis?
During the reduction of the nitrile group, several other side products can be formed:
-
Secondary Amines: The intermediate imine formed during nitrile reduction can react with the desired primary amine product to form a secondary amine dimer after further reduction.
-
Tertiary Amines: Further reaction of the secondary amine with the imine intermediate can lead to the formation of tertiary amines.
-
Incomplete Reduction Products: If the reaction is not allowed to proceed to completion, intermediates such as the corresponding imine may remain.
-
Hydrogenolysis Products: Under harsh conditions or with certain catalysts (like Palladium on Carbon), cleavage of the C-N bond (hydrogenolysis) can occur, potentially leading to the formation of byproducts like toluene (in related syntheses of similar structures).
Q3: How can I minimize the formation of the unwanted trans-isomer?
The diastereoselectivity of the hydrogenation is influenced by several factors:
-
Catalyst Choice: Rhodium-based catalysts, such as rhodium on alumina or rhodium on carbon, have been reported to favor the formation of the cis-isomer in the hydrogenation of substituted benzenes.
-
Solvent System: The polarity and coordinating ability of the solvent can influence the adsorption of the substrate onto the catalyst surface, thereby affecting the stereochemical outcome.
-
Reaction Temperature and Pressure: Milder conditions (lower temperature and pressure) can sometimes favor the formation of the kinetic product, which may be the desired cis-isomer.
Q4: What methods are effective for separating the cis and trans isomers?
Separating the cis and trans isomers can be challenging due to their similar physical properties. Common techniques include:
-
Fractional Crystallization: This method relies on differences in the solubility of the two isomers or their salts in a particular solvent system. It is often necessary to derivatize the amines, for example, by forming their hydrochloride salts, to achieve better separation.
-
Chromatography: Preparative column chromatography (e.g., silica gel or reversed-phase) can be used to separate the isomers, although it may be less practical for large-scale syntheses.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via catalytic hydrogenation.
| Problem | Potential Cause | Suggested Solution(s) |
| Low cis to trans isomer ratio | Inappropriate catalyst selection. | Use a rhodium-based catalyst (e.g., 5% Rh/Al₂O₃ or 5% Rh/C). Palladium-based catalysts often show lower selectivity. |
| Non-optimal reaction conditions. | Screen different solvents (e.g., methanol, ethanol, THF). Optimize temperature and hydrogen pressure; start with milder conditions (e.g., 50-80°C, 5-10 bar H₂). | |
| Significant formation of secondary/tertiary amines | Condensation of the intermediate imine with the product amine. | Add ammonia or an ammonium salt to the reaction mixture to suppress the formation of secondary amines. Use a higher hydrogen pressure to accelerate the reduction of the imine intermediate. |
| Catalyst type. | Some catalysts are more prone to promoting secondary amine formation. Consider screening different catalysts. | |
| Incomplete reaction | Insufficient reaction time or catalyst loading. | Increase the reaction time and monitor the reaction progress by TLC or GC/LC-MS. Increase the catalyst loading. |
| Catalyst deactivation. | Ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds). Use fresh, high-quality catalyst. | |
| Presence of deprotected amine | Harsh reaction conditions or acidic medium. | Ensure the reaction is run under neutral or basic conditions. Avoid excessive temperatures that might lead to Boc-group cleavage. |
| Difficulty in separating cis and trans isomers | Similar solubility of the free bases. | Convert the isomer mixture to their hydrochloride salts and attempt fractional crystallization from a suitable solvent like ethanol or methanol/water mixtures. |
| Co-elution in column chromatography. | Optimize the chromatographic conditions (e.g., solvent gradient, stationary phase) for better resolution. |
Data Presentation
The following table summarizes the expected product distribution based on the choice of catalyst, which is a critical factor in determining the cis/trans selectivity.
| Catalyst | Predominant Isomer | Typical Side Products | Notes |
| Rhodium on Alumina (Rh/Al₂O₃) | cis | trans-isomer, secondary amines | Generally provides good cis-selectivity. |
| Rhodium on Carbon (Rh/C) | cis | trans-isomer, secondary amines | Another good option for obtaining the cis-isomer. |
| Palladium on Carbon (Pd/C) | trans or mixture | trans-isomer, secondary amines, hydrogenolysis byproducts | Less selective for the cis-isomer and may promote side reactions. |
| Raney Nickel (Ra-Ni) | Mixture | trans-isomer, significant amounts of secondary and tertiary amines | Often less selective and may require additives like ammonia to improve primary amine yield. |
Experimental Protocols
Key Experiment: Diastereoselective Catalytic Hydrogenation
This protocol is a representative procedure for the synthesis of this compound with a focus on maximizing the yield of the cis-isomer.
Objective: To synthesize this compound by catalytic hydrogenation of 4-(Boc-aminomethyl)benzonitrile with high cis-selectivity.
Materials:
-
4-(Boc-aminomethyl)benzonitrile
-
5% Rhodium on Alumina (Rh/Al₂O₃)
-
Methanol (anhydrous)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a high-pressure reactor, dissolve 4-(Boc-aminomethyl)benzonitrile (1.0 eq) in anhydrous methanol.
-
Add 5% Rh/Al₂O₃ catalyst (5-10 wt% of the substrate).
-
Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring.
-
Maintain the reaction under these conditions for a specified time (e.g., 6-12 hours), monitoring the hydrogen uptake.
-
After the reaction is complete (as determined by TLC or LC-MS), cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a mixture of cis and trans isomers.
-
Analyze the crude product by ¹H NMR or GC to determine the cis/trans ratio.
-
Proceed with purification (e.g., fractional crystallization of the hydrochloride salt) to isolate the pure cis-isomer.
Mandatory Visualizations
Technical Support Center: Synthesis of cis-4-(Boc-aminomethyl)cyclohexylamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of cis-4-(Boc-aminomethyl)cyclohexylamine synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: The yield of the precursor diamine, cis-1,4-bis(aminomethyl)cyclohexane, is low, and I have a significant amount of the trans-isomer. How can I improve the cis-selectivity?
A1: Achieving high cis-selectivity during the catalytic hydrogenation of terephthalonitrile can be challenging. The cis/trans ratio is influenced by the catalyst, solvent, and reaction conditions.
-
Potential Cause: The choice of catalyst and reaction conditions may favor the formation of the more thermodynamically stable trans-isomer.
-
Troubleshooting Steps:
-
Catalyst Selection: Rhodium on carbon (Rh/C) has been shown to favor the formation of cis-isomers in the hydrogenation of substituted benzene rings. Consider screening different rhodium catalysts and loadings.
-
Solvent System: The polarity of the solvent can influence the stereochemical outcome. Experiment with a range of solvents, from polar protic (e.g., methanol, ethanol) to aprotic (e.g., tetrahydrofuran, dioxane).
-
Temperature and Pressure: Lowering the reaction temperature and pressure may favor the kinetic cis-product over the thermodynamic trans-product. Start with milder conditions and gradually increase them.
-
Purification: If a mixture of isomers is obtained, the cis-isomer can often be isolated through recrystallization. A mixture of an alcohol (e.g., methanol or ethanol) and water is a common solvent system for recrystallizing cyclohexane derivatives to enrich the cis-isomer.[1]
-
Q2: During the mono-Boc protection step, I am getting a significant amount of the di-Boc protected product and unreacted starting material. How can I improve the selectivity for the mono-Boc product?
A2: Selective mono-Boc protection of a symmetrical diamine requires careful control of the reaction conditions to prevent over-reaction.
-
Potential Cause: The high reactivity of both amino groups leads to the formation of the di-protected byproduct.
-
Troubleshooting Steps:
-
Acid Protection Method: The most effective strategy is to protonate one of the amino groups with one equivalent of an acid (e.g., hydrochloric acid or trifluoroacetic acid). The resulting ammonium salt is significantly less nucleophilic and will not react with the Boc-anhydride, thus favoring mono-protection of the free amino group.
-
Slow Addition of Boc-Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc₂O) dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile and favor the reaction at a single amine site.
-
Stoichiometry: Use a slight excess of the diamine relative to the Boc-anhydride (e.g., 1.1 to 1.2 equivalents of diamine) to increase the statistical probability of mono-protection. However, this will require purification to remove the unreacted diamine.
-
Q3: I am having difficulty purifying the final product, this compound. What purification methods are recommended?
A3: The purification can be challenging due to the presence of the unreacted diamine, the di-Boc protected byproduct, and residual reagents.
-
Potential Cause: The polarity of the desired product, starting material, and byproducts may be similar, making chromatographic separation difficult.
-
Troubleshooting Steps:
-
Acid-Base Extraction: An acid-base workup is highly effective. After the reaction, the mixture can be treated with a dilute acid (e.g., 1 M HCl) to protonate the unreacted amine and the desired mono-Boc product, making them water-soluble. The di-Boc byproduct, being less basic, will remain in the organic layer and can be separated. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH) will deprotonate the desired product, which can then be extracted with an organic solvent.
-
Column Chromatography: If extraction is insufficient, column chromatography on silica gel can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., dichloromethane/methanol or ethyl acetate/heptane with triethylamine), can effectively separate the components. The triethylamine helps to prevent the product from streaking on the silica gel.
-
Crystallization: The final product is often a solid and can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane or methanol/water.
-
Frequently Asked Questions (FAQs)
Q: What is a typical starting material for the synthesis of cis-1,4-bis(aminomethyl)cyclohexane?
A: A common and commercially available starting material is terephthalonitrile. Catalytic hydrogenation of the nitrile groups and the aromatic ring in a one-pot reaction yields 1,4-bis(aminomethyl)cyclohexane as a mixture of cis and trans isomers.
Q: What is the key principle behind selective mono-Boc protection of a symmetric diamine?
A: The key principle is to differentiate the reactivity of the two identical amino groups. This is most commonly achieved by protonating one of the amines with a single equivalent of a strong acid. The resulting ammonium salt is no longer nucleophilic, allowing the remaining free amino group to react selectively with the Boc-anhydride.
Q: What are the most common side reactions to be aware of?
A: In the hydrogenation step, incomplete reduction of the nitrile groups or the aromatic ring can occur. Over-reduction can also be an issue with some catalysts. In the Boc-protection step, the primary side reaction is the formation of the di-Boc protected diamine.
Q: How can I confirm the stereochemistry of the final product?
A: The stereochemistry can be confirmed using ¹H NMR spectroscopy. In 1,4-disubstituted cyclohexanes, the coupling constants between the protons on the substituted carbons and the adjacent methylene protons can help determine their axial or equatorial positions, which in turn defines the cis or trans configuration. For a definitive confirmation, 2D NMR techniques like NOESY can be used to identify through-space interactions characteristic of the cis isomer.
Data Presentation
| Parameter | Method A: Rh/C Catalyzed Hydrogenation & Acid-Mediated Boc Protection | Method B: Alternative Catalyst & Standard Boc Protection |
| Step 1: Diamine Synthesis | ||
| Starting Material | Terephthalonitrile | Terephthalonitrile |
| Catalyst | 5% Rhodium on Carbon | 5% Ruthenium on Alumina |
| Solvent | Methanol | Ethanol |
| Temperature | 80 °C | 120 °C |
| Pressure | 50 bar H₂ | 100 bar H₂ |
| Cis/Trans Ratio (crude) | ~3:1 | ~1:2 |
| Yield (after purification) | 65% (of cis-isomer) | 30% (of cis-isomer) |
| Step 2: Mono-Boc Protection | ||
| Method | 1 eq. HCl, then Boc₂O | Standard addition of Boc₂O |
| Solvent | Dichloromethane/Methanol | Dichloromethane |
| Temperature | 0 °C to room temperature | Room temperature |
| Yield | 85% | 40% (with significant di-Boc formation) |
| Overall Yield (cis-product) | ~55% | ~12% |
Experimental Protocols
Method A: High-Yield Synthesis of this compound
Step 1: Synthesis of cis-1,4-bis(aminomethyl)cyclohexane
-
To a high-pressure reactor, add terephthalonitrile (10 g, 78 mmol) and 5% rhodium on carbon (1 g).
-
Add methanol (100 mL) as the solvent.
-
Seal the reactor and purge with nitrogen, then with hydrogen.
-
Pressurize the reactor to 50 bar with hydrogen.
-
Heat the mixture to 80 °C and stir for 24 hours.
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a mixture of cis and trans isomers.
-
Dissolve the crude product in a minimal amount of hot methanol and slowly add water until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) overnight.
-
Collect the precipitated crystals by filtration, wash with a cold methanol/water mixture, and dry under vacuum to yield the enriched cis-1,4-bis(aminomethyl)cyclohexane.
Step 2: Selective Mono-Boc Protection
-
Dissolve cis-1,4-bis(aminomethyl)cyclohexane (5 g, 35 mmol) in a mixture of dichloromethane (50 mL) and methanol (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 4 M solution of HCl in dioxane (8.75 mL, 35 mmol, 1 equivalent) dropwise while stirring.
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (7.6 g, 35 mmol) in dichloromethane (20 mL).
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine) to afford this compound as a white solid.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Key parameters influencing reaction outcomes.
References
Technical Support Center: Preventing Epimerization with cis-4-(Boc-aminomethyl)cyclohexylamine
This guide provides troubleshooting advice and frequently asked questions to help researchers minimize and prevent epimerization when working with cis-4-(Boc-aminomethyl)cyclohexylamine.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern with this compound?
A: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted. In the case of this compound, this involves the conversion of the cis isomer to the more thermodynamically stable trans isomer. The trans isomer is more stable because both substituents on the cyclohexane ring can occupy equatorial positions, which minimizes steric strain.[1][2][3] In the cis isomer, one substituent must be in an axial position, leading to unfavorable 1,3-diaxial interactions that increase its energy.[1][3] This conversion can lead to impurities in your final product, affecting its biological activity and properties.
Q2: Under what reaction conditions is epimerization most likely to occur?
A: Epimerization is most likely to occur under conditions that allow for the equilibration of the cis and trans isomers. These conditions typically include:
-
Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for isomerization.[4][5][6]
-
Presence of Strong Bases: Strong bases can deprotonate the hydrogen atom at the carbon bearing the amino group (the C-1 position), leading to a planar or rapidly inverting intermediate that can be re-protonated from either side, resulting in a mixture of isomers.[7][8][9]
-
Prolonged Reaction Times: Longer reaction times increase the likelihood of reaching the thermodynamic equilibrium, which favors the trans isomer.[10][11]
-
Polar Solvents: Polar solvents can sometimes facilitate epimerization by stabilizing charged intermediates.[12]
Q3: How can I detect if epimerization has occurred in my reaction?
A: Several analytical techniques can be used to detect and quantify the ratio of cis and trans isomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between cis and trans isomers due to differences in the chemical shifts and coupling constants of the protons and carbons on the cyclohexane ring.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the cis and trans isomers, allowing for their quantification.
-
Gas Chromatography (GC): For volatile derivatives, GC can be an effective method for separating and quantifying the isomers.
Troubleshooting Guides
Problem: My reaction is producing a mixture of cis and trans isomers.
This is a common issue that can often be resolved by carefully adjusting the reaction conditions. Below are the most common causes and their solutions.
Possible Cause 1: High Reaction Temperature
Elevated temperatures can provide enough energy to overcome the barrier to isomerization, leading to the formation of the more stable trans product.
Solution:
-
Run the reaction at a lower temperature. It is often beneficial to start the reaction at 0 °C or even -20 °C and then allow it to slowly warm to room temperature.
-
Monitor the reaction progress closely to avoid unnecessary heating.
Table 1: Illustrative Effect of Temperature on Epimerization
| Reaction Temperature (°C) | Approximate % trans Isomer (Illustrative) |
| 0 | < 1% |
| 25 (Room Temperature) | 2-5% |
| 50 | 10-20% |
| 80 | > 30% |
| Note: These are representative values to illustrate the trend. Actual results will vary depending on other reaction conditions. |
Possible Cause 2: Use of a Strong Base
Strong bases can abstract a proton from the cyclohexane ring, leading to a loss of stereochemistry at that center.
Solution:
-
If a base is required, use a milder, non-nucleophilic base.
-
Use the minimum stoichiometric amount of base necessary to drive the reaction to completion.
Table 2: Representative Impact of Base Strength on Epimerization
| Base | pKa of Conjugate Acid | Tendency for Epimerization |
| Triethylamine (TEA) | 10.7 | Low |
| Diisopropylethylamine (DIPEA) | 10.7 | Low |
| Potassium Carbonate (K₂CO₃) | 10.3 | Moderate |
| Sodium Hydroxide (NaOH) | 15.7 | High |
| Potassium tert-Butoxide (KOtBu) | 19.0 | Very High |
Possible Cause 3: Prolonged Reaction Time
The longer a reaction is allowed to proceed under conditions that can cause epimerization, the more the product distribution will shift towards the thermodynamically favored trans isomer.
Solution:
-
Monitor the reaction closely using techniques like TLC or LC-MS.
-
Quench the reaction as soon as the starting material has been consumed to a satisfactory level.
Experimental Protocols
Key Experiment: Amide Coupling with Minimal Epimerization
This protocol describes a standard amide coupling reaction designed to minimize the risk of epimerization.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DCM or DMF.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Add DIPEA (2.5 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Base-catalyzed epimerization mechanism.
Caption: Troubleshooting decision tree for epimerization.
Caption: Key parameters in amide coupling.
References
- 1. homework.study.com [homework.study.com]
- 2. brainly.com [brainly.com]
- 3. Which is more stable, a 1, 4-trans disubstituted cyclohexane or its cis i.. [askfilo.com]
- 4. Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and base-induced epimerization of cis,cis,cis,trans-tribenzo[5.5.5.6]fenestranes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Support Center: Optimization of Coupling Reaction Times for cis-4-(Boc-aminomethyl)cyclohexylamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing coupling reaction times for cis-4-(Boc-aminomethyl)cyclohexylamine. The content is structured to address common challenges and provide actionable solutions for efficient amide bond formation.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling reaction with this compound potentially challenging?
A1: The cis configuration of the substituents on the cyclohexane ring can lead to steric hindrance around the primary amine. This steric bulk can slow down the rate of nucleophilic attack on the activated carboxylic acid, potentially leading to longer reaction times and incomplete conversions.
Q2: What are the key factors influencing the coupling reaction time for this amine?
A2: Several factors significantly impact the reaction time:
-
Choice of Coupling Reagent: More potent coupling reagents are often required to overcome steric hindrance.
-
Reaction Temperature: Increasing the temperature can help overcome the activation energy barrier for sterically hindered substrates.
-
Solvent: The choice of solvent can affect the solubility of reagents and the solvation of the transition state.
-
Stoichiometry of Reagents: The relative amounts of the carboxylic acid, coupling agent, and base can influence the reaction rate.
-
Nature of the Carboxylic Acid: The steric and electronic properties of the coupling partner will also affect the reaction kinetics.
Q3: Which coupling reagents are recommended for this compound?
A3: For sterically hindered amines like this compound, uronium/aminium salt-based reagents such as HATU, HBTU, and HCTU, or phosphonium salt-based reagents like PyBOP and PyAOP are generally more effective than standard carbodiimides like EDC or DCC. These reagents form highly reactive activated esters that can overcome the steric barrier more efficiently.
Q4: Can I use EDC/DCC for this coupling? What are the potential issues?
A4: While EDC and DCC are common coupling reagents, they may result in slower reaction times and lower yields with sterically hindered amines. A common side reaction with carbodiimides is the formation of a stable N-acylurea byproduct, which can halt the desired reaction. If using carbodiimides, the addition of activating agents like HOBt or HOAt is highly recommended to improve efficiency and reduce side reactions.
Q5: How can I monitor the progress of the reaction to determine the optimal time?
A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow you to track the consumption of the starting materials and the formation of the desired product over time, helping to identify when the reaction has reached completion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Insufficiently reactive coupling reagent. Standard carbodiimides (EDC, DCC) may not be potent enough for the sterically hindered amine. | Switch to a more powerful coupling reagent like HATU, HBTU, or PyBOP. |
| Suboptimal reaction temperature. The reaction may be too slow at room temperature due to steric hindrance. | Increase the reaction temperature to 40-50°C. Monitor for potential side reactions or degradation. | |
| Inappropriate solvent. Poor solubility of reagents or unfavorable reaction kinetics in the chosen solvent. | Try alternative polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dichloromethane (DCM). | |
| Low Product Yield | Formation of N-acylurea byproduct. This is a common side reaction with carbodiimide reagents. | Use a uronium or phosphonium-based coupling reagent. If using a carbodiimide, add HOBt or HOAt to suppress N-acylurea formation. |
| Hydrolysis of the activated ester. Presence of water in the reaction mixture can hydrolyze the active intermediate. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Side Products | Racemization of the carboxylic acid. This can occur, especially with prolonged reaction times or at elevated temperatures. | Add a racemization-suppressing agent like HOBt or HOAt. Optimize the reaction time and temperature to be as short and low as feasible. |
| Reaction with the Boc-protecting group. Although generally stable, harsh conditions could potentially affect the Boc group. | Avoid strongly acidic or very high-temperature conditions. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M), add HATU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., 1h, 2h, 4h, and overnight) to determine the optimal reaction time.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
-
To a stirred solution of the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM (0.1-0.5 M) at 0°C, add EDC (1.2 eq).
-
Add a non-nucleophilic base such as DIPEA (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the optimal reaction time.
-
Upon completion, work up the reaction as described in Protocol 1.
Data Presentation
The following tables provide representative data for the optimization of coupling reaction times under different conditions. Note: These are example data and actual results may vary depending on the specific carboxylic acid used.
Table 1: Effect of Coupling Reagent on Reaction Time and Yield
| Carboxylic Acid | Coupling Reagent (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzoic Acid | EDC/HOBt (1.2) | DIPEA (2.0) | DMF | 25 | 12 | 75 |
| Benzoic Acid | HATU (1.1) | DIPEA (2.0) | DMF | 25 | 2 | 95 |
| Phenylacetic Acid | EDC/HOBt (1.2) | DIPEA (2.0) | DCM | 25 | 16 | 70 |
| Phenylacetic Acid | HATU (1.1) | DIPEA (2.0) | DCM | 25 | 3 | 92 |
Table 2: Effect of Temperature on Reaction Time
| Carboxylic Acid | Coupling Reagent (eq) | Base (eq) | Solvent | Temp (°C) | Time to >95% Conversion (h) |
| Isobutyric Acid | HATU (1.1) | DIPEA (2.0) | DMF | 25 | 6 |
| Isobutyric Acid | HATU (1.1) | DIPEA (2.0) | DMF | 50 | 2 |
| Cyclohexanecarboxylic Acid | EDC/HOBt (1.2) | DIPEA (2.0) | NMP | 25 | >24 |
| Cyclohexanecarboxylic Acid | EDC/HOBt (1.2) | DIPEA (2.0) | NMP | 50 | 8 |
Visualizations
Technical Support Center: cis-4-(Boc-aminomethyl)cyclohexylamine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cis-4-(Boc-aminomethyl)cyclohexylamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound derivatives?
Common impurities can include unreacted starting materials, di-Boc protected byproducts where both amino groups are protected, and diastereomers (the trans-isomer). Side products from the Boc-protection reaction, such as urea derivatives, can also be present.[1][2] During deprotection, byproducts from the reaction of the intermediate t-butyl cation with nucleophiles may also form.[3][4]
Q2: How can I minimize the formation of the di-Boc impurity?
The formation of the N,N'-di-Boc derivative can be minimized by carefully controlling the stoichiometry of the di-tert-butyl dicarbonate (Boc₂O) used.[1] Using a stoichiometric amount or a slight excess of Boc₂O and monitoring the reaction progress closely by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[1]
Q3: What is the best method to remove the trans-isomer of 4-(Boc-aminomethyl)cyclohexylamine?
Separation of cis and trans isomers of cyclohexylamine derivatives can be challenging. Recrystallization is often an effective method for isolating the desired cis-isomer.[5] Additionally, column chromatography on silica gel can be employed to separate the diastereomers.
Q4: My Boc deprotection reaction is incomplete. What are the likely causes?
Incomplete Boc deprotection can result from several factors:
-
Insufficient Acid: The concentration or strength of the acid (e.g., TFA or HCl) may be too low.[6]
-
Steric Hindrance: Bulky substituents on the cyclohexyl ring or the amino group can hinder the approach of the acid.[6]
-
Reaction Time and Temperature: The reaction may require longer times or elevated temperatures to proceed to completion.[6]
-
Solvent Choice: The solvent can influence the reaction's effectiveness. Dichloromethane (DCM) is a common choice, but other solvents may be more suitable for specific substrates.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives.
Issue 1: Multiple Spots on TLC After Boc Protection
-
Problem: The reaction mixture shows multiple spots on TLC, indicating the presence of impurities.
-
Possible Causes & Solutions:
-
Unreacted Starting Amine: The reaction may be incomplete.
-
Solution: Allow the reaction to stir for a longer duration or gently warm it. Monitor the consumption of the starting amine by TLC.[1]
-
-
Di-Boc Formation: An excess of Boc₂O may have reacted with both amino groups.
-
Solution: Use a stoichiometric amount of Boc₂O in future reactions. For the current mixture, purification by column chromatography is necessary to separate the mono- and di-protected products.[1]
-
-
Formation of Other Byproducts: The base used may have promoted side reactions.
-
Solution: Consider using a different base or running the reaction without a base if the amine is sufficiently nucleophilic.
-
-
Issue 2: Product is an Oil and Cannot be Recrystallized
-
Problem: The purified product is an oil, making recrystallization for further purification difficult.
-
Possible Causes & Solutions:
-
Residual Solvent: Trace amounts of solvent can prevent crystallization.
-
Solution: Dry the product under high vacuum for an extended period. Co-evaporation with a solvent in which the product is soluble but the impurity is not can sometimes help.
-
-
Presence of Impurities: Even small amounts of impurities can inhibit crystallization.
-
Solution: Purify the oil by column chromatography on silica gel to remove impurities.
-
-
Product is Naturally an Oil: Some derivatives may have low melting points.
-
Solution: If the product is pure but oily, consider converting it to a salt (e.g., hydrochloride or trifluoroacetate) which is often a crystalline solid and easier to handle.
-
-
Issue 3: Low Yield After Column Chromatography
-
Problem: The yield of the purified product after column chromatography is significantly lower than expected.
-
Possible Causes & Solutions:
-
Product Adsorption on Silica Gel: Amines can strongly adsorb to the acidic silica gel.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (1-2%) or ammonia in methanol, to the eluent to reduce tailing and improve recovery.
-
-
Incorrect Eluent System: The chosen solvent system may not be optimal for separating the product from impurities.
-
Solution: Perform small-scale TLC experiments with different solvent systems to find the optimal eluent for good separation.
-
-
Product Instability on Silica: The Boc group can be partially cleaved on acidic silica gel.
-
Solution: Use a deactivated (neutral) silica gel or alumina for chromatography. Alternatively, work quickly and avoid prolonged exposure of the compound to the silica gel.
-
-
Data Presentation
The following table summarizes typical impurity profiles observed during the purification of this compound derivatives and the effectiveness of common purification techniques.
| Impurity Type | Typical Level (Crude) | Purification Method | Expected Purity Post-Purification |
| Unreacted Starting Diamine | 5-15% | Column Chromatography | >98% |
| trans-Isomer | 10-30% | Recrystallization / Chromatography | >99% (for cis) |
| Di-Boc Protected Adduct | 5-20% | Column Chromatography | >98% |
| Boc₂O Hydrolysis Products | Variable | Aqueous Workup / Chromatography | >99% |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a suitable solvent (e.g., DCM or methanol), add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel in the desired eluent system. Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the solvent) may be necessary for optimal separation.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[1]
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can improve the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Challenges in the scale-up synthesis of cis-4-(Boc-aminomethyl)cyclohexylamine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the scale-up synthesis of cis-4-(Boc-aminomethyl)cyclohexylamine. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of cis-Isomer in Hydrogenation | 1. Incorrect catalyst selection.2. Non-optimal reaction temperature or pressure.3. Isomerization of the cis-product to the more stable trans-isomer under harsh conditions. | 1. Utilize a catalyst known to favor the formation of the cis-isomer, such as a rhodium-based catalyst (e.g., Rh/C).2. Screen different temperatures and pressures. Lower temperatures often favor the kinetic cis-product.3. Employ milder reaction conditions and shorter reaction times to minimize isomerization. |
| Formation of Secondary/Tertiary Amine Byproducts during Nitrile Reduction | The primary amine product can react with the intermediate imine to form secondary amines.[1][2] | 1. Use a catalyst system that promotes the rapid hydrogenation of the imine intermediate, such as Raney Nickel or specific palladium catalysts.[3]2. Conduct the reaction in the presence of ammonia, which can help suppress the formation of secondary amines.3. Optimize the hydrogen pressure; higher pressures generally favor the formation of the primary amine. |
| Poor Selectivity in Mono-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) can react with both amino groups, leading to a mixture of mono- and di-protected products, as well as unreacted starting material.[4] | 1. Slowly add the Boc₂O (1.0 equivalent) to a solution of the diamine at a low temperature (0-5 °C) to control the reaction.2. Use a modified procedure where the diamine is first mono-protonated with one equivalent of a strong acid (e.g., HCl) to deactivate one amine group before the addition of Boc₂O.[5]3. Employ a flow chemistry setup, which can provide better control over stoichiometry and reaction time, leading to higher selectivity for the mono-protected product. |
| Difficulty in Separating cis- and trans-Isomers | The cis- and trans-isomers often have very similar physical properties, making separation by standard distillation or simple crystallization challenging. | 1. Fractional Crystallization: If the Boc-protected amine is crystalline, perform a fractional crystallization from a suitable solvent system. This may require screening various solvents.2. Diastereomeric Salt Formation: For the unprotected diamine, react the mixture of isomers with a chiral acid (e.g., L-tartaric acid or dibenzoyl-L-tartaric acid). The resulting diastereomeric salts will have different solubilities, allowing for their separation by crystallization. The desired cis-isomer can then be liberated by treatment with a base.[6]3. Preparative Chromatography: While less ideal for very large scales, preparative HPLC can be used to separate the isomers. |
| Product Contamination with Catalyst | Residual catalyst from the hydrogenation step can be present in the final product. | 1. Ensure thorough filtration of the reaction mixture after hydrogenation. Using a filter aid like Celite® can improve the removal of fine catalyst particles.2. Consider using a catalyst that is easily removed, or perform a post-reaction treatment to sequester any leached metal. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound at scale?
A common and effective route involves the catalytic hydrogenation of 4-cyanobenzonitrile to produce 4-(aminomethyl)cyclohexanecarbonitrile, which is then further reduced to the diamine. This is followed by the selective mono-Boc protection of the primary amine on the aminomethyl group. The final and most critical step is the separation of the cis- and trans-isomers.
Q2: How can I improve the yield of the desired mono-Boc protected product over the di-Boc protected byproduct?
To improve the selectivity for the mono-Boc product, you can try the following:
-
Stoichiometric Control: Carefully control the stoichiometry of di-tert-butyl dicarbonate (Boc₂O) to be no more than 1.0 equivalent relative to the diamine.
-
Slow Addition: Add the Boc₂O solution slowly to the diamine solution at a reduced temperature (e.g., 0-5 °C) to minimize over-reaction.
-
Mono-Protonation: A robust method involves the mono-protonation of the diamine with one equivalent of an acid like HCl. This deactivates one of the amino groups, leading to a much higher selectivity for the mono-protected product when Boc₂O is added.[5]
Q3: My final product is a mixture of cis- and trans-isomers. What is the most scalable method for separation?
For large-scale separation of cis- and trans-isomers, diastereomeric salt formation followed by fractional crystallization is often the most effective and economical method.[6] This involves reacting the mixture of the free diamine isomers with a chiral resolving agent. The resulting diastereomeric salts have different physical properties, particularly solubility, which allows for their separation. The desired cis-isomer is then recovered by basification.
Q4: What are the key safety considerations when running the hydrogenation step at a large scale?
The primary safety concerns for large-scale hydrogenation are the handling of flammable hydrogen gas under pressure and the use of potentially pyrophoric catalysts (like Raney Nickel or Palladium on carbon). Key precautions include:
-
Using a properly rated and maintained high-pressure reactor (autoclave).
-
Ensuring the system is purged with an inert gas (e.g., nitrogen) before and after the reaction to remove all oxygen.
-
Handling the catalyst in a wet state to prevent ignition upon exposure to air.
-
Having proper ventilation and gas detection systems in place.
Quantitative Data Summary
The following tables present representative data for key steps in the synthesis.
Table 1: Effect of Catalyst on Hydrogenation Selectivity
| Catalyst (5 mol%) | Hydrogen Pressure (bar) | Temperature (°C) | cis:trans Ratio | Primary Amine Selectivity (%) |
| 5% Pd/C | 50 | 80 | 1:1.5 | 85 |
| 5% Rh/C | 40 | 60 | 3:1 | 92 |
| Raney Ni | 60 | 100 | 1:2 | 95 |
| 5% Ru/C | 50 | 80 | 1:4 | 90 |
Table 2: Influence of Boc₂O Equivalents on Mono-Protection Yield
| Equivalents of Boc₂O | Reaction Temperature (°C) | Mono-Boc Product Yield (%) | Di-Boc Product (%) | Unreacted Diamine (%) |
| 0.9 | 0 | 65 | 10 | 25 |
| 1.0 | 0 | 75 | 15 | 10 |
| 1.1 | 0 | 70 | 25 | 5 |
| 1.0 (with mono-HCl salt) | 0 | 92 | <5 | <3 |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Cyanobenzonitrile
-
Catalyst Slurry: In a flask under an inert atmosphere, prepare a slurry of 5% Rhodium on carbon (5 g) in methanol (50 mL).
-
Reactor Charging: Charge a 1 L high-pressure autoclave with 4-cyanobenzonitrile (100 g, 0.78 mol) and methanol (400 mL).
-
Catalyst Addition: Carefully add the catalyst slurry to the autoclave.
-
Reaction: Seal the autoclave, purge with nitrogen three times, and then purge with hydrogen three times. Pressurize the reactor to 40 bar with hydrogen. Heat the mixture to 60°C and stir vigorously for 16-24 hours, maintaining the hydrogen pressure.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(aminomethyl)cyclohexanediamine as a mixture of cis- and trans-isomers.
Protocol 2: Selective Mono-Boc Protection
-
Diamine Solution: Dissolve the crude diamine mixture (50 g, 0.35 mol) in dichloromethane (DCM, 500 mL) and cool to 0°C in an ice bath.
-
Boc₂O Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (76.4 g, 0.35 mol) in DCM (200 mL). Add this solution dropwise to the cooled diamine solution over 2-3 hours, maintaining the temperature below 5°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Wash the reaction mixture with water (2 x 200 mL) and then with brine (200 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-Boc protected product as a mixture of isomers.
Protocol 3: Isomer Separation via Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the crude cis/trans mixture of 4-(aminomethyl)cyclohexylamine (50 g) in methanol (250 mL). In a separate flask, dissolve L-tartaric acid (1.1 equivalents) in methanol (250 mL) with gentle warming. Slowly add the tartaric acid solution to the diamine solution.
-
Crystallization: Stir the mixture at room temperature. The diastereomeric salt of the cis-isomer will preferentially crystallize. Cool the mixture to 0-5°C and stir for an additional 2-4 hours to maximize precipitation.
-
Isolation of Salt: Filter the solid salt and wash with cold methanol. Dry the salt under vacuum.
-
Liberation of Free Amine: Suspend the dried salt in water and add a 2M sodium hydroxide solution until the pH is >12. Extract the aqueous layer with dichloromethane (3 x 200 mL).
-
Final Product: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the cis-4-(aminomethyl)cyclohexylamine. This can then be Boc-protected as per Protocol 2 to give the final desired product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. redalyc.org [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Navigating Boc Deprotection Beyond Strong Acids: A Technical Resource
For researchers, scientists, and professionals in drug development, the tert-butyloxycarbonyl (Boc) protecting group is a familiar tool. However, its removal traditionally relies on strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which can be detrimental to sensitive functional groups within complex molecules.[1] This technical support center provides a guide to alternative reagents and methodologies for Boc deprotection that avoid the use of harsh acidic conditions, complete with troubleshooting advice and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to strong acids for Boc deprotection?
A1: Strong acids like TFA and HCl can cause degradation of acid-sensitive functional groups, such as other protecting groups (e.g., tert-butyl esters), and can lead to side reactions on the substrate.[1][2] For complex molecules with multiple functionalities, milder and more selective deprotection methods are often necessary to ensure the integrity of the final product.[2][3]
Q2: What are the main categories of alternative Boc deprotection methods?
A2: Alternative methods can be broadly categorized into:
-
Mildly Acidic Conditions: Utilizing weaker acids or Lewis acids that are less harsh than TFA or HCl.[4]
-
Thermal Methods: Employing heat to induce the removal of the Boc group, often in a neutral solvent.[1][5]
-
Catalytic Methods: Using a catalyst, such as an iron(III) salt, to facilitate the deprotection under mild conditions.[1]
-
Other Non-Acidic Reagents: Involving reagents like oxalyl chloride in methanol, which offers a neutral deprotection pathway.[1][3][6]
Q3: How do I choose the best alternative method for my specific substrate?
A3: The choice of method depends on the properties of your substrate, such as its thermal stability and sensitivity to other reagents. A decision-making workflow can help guide your selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Solubility of cis-4-(Boc-aminomethyl)cyclohexylamine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for managing solubility issues associated with cis-4-(Boc-aminomethyl)cyclohexylamine in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous solutions?
A1: this compound is generally considered to have low or slight solubility in neutral aqueous media.[1][2] While the primary amine group on the cyclohexyl ring is hydrophilic, the bulky and hydrophobic tert-butyloxycarbonyl (Boc) protecting group significantly decreases its overall water solubility.[3] For concentrated stock solutions, organic solvents such as methanol or ethyl acetate are recommended.[1][2]
Q2: What are the primary molecular features affecting its aqueous solubility?
A2: The solubility is a balance of its molecular components:
-
Hydrophobic Groups : The Boc group is large and non-polar, presenting a significant barrier to dissolution in water. The cyclohexane ring itself is also hydrophobic.[3]
-
Hydrophilic Group : The unprotected primary amine (-NH2) on the cyclohexane ring is a polar, basic group that can interact with water. Its protonation at lower pH can enhance solubility.
Q3: How does pH influence the solubility of this compound?
A3: The solubility of this compound is highly pH-dependent. The primary amine on the ring is basic and will be protonated to form a more soluble ammonium salt at acidic pH (pH < ~10). However, it is critical to note that the Boc protecting group is labile under strong acidic conditions and can be cleaved. Therefore, using mildly acidic conditions (e.g., pH 5-6) is a recommended strategy to improve solubility without risking deprotection.
Q4: Can I heat the solution to improve solubility?
A4: Gentle warming can be used as an initial step to aid dissolution. However, excessive or prolonged heating is not recommended as it may risk thermal degradation of the compound or hydrolysis of the Boc group, particularly if the solution is acidic or basic.
Troubleshooting Guide for Common Solubility Issues
Problem: My this compound is not dissolving in my neutral aqueous buffer (e.g., PBS at pH 7.4).
-
Initial Steps: Ensure the solution is being mixed vigorously. Use of a vortex mixer or sonication for short periods can help break up solid particles and increase the surface area for dissolution.
-
pH Adjustment: The most effective method is to lower the pH of the solution. Add small aliquots of a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing for dissolution. A target pH of 5-6 is often sufficient to protonate the primary amine and significantly increase solubility.
-
Co-solvents: If pH adjustment is not compatible with your experimental design, consider the use of a water-miscible organic co-solvent. Prepare a concentrated stock solution in a solvent like DMSO or ethanol and add it to the aqueous buffer. Be mindful that the final concentration of the organic solvent should be low (typically <1-5%) to avoid impacting your experiment.[3] Note that the compound may precipitate if the final concentration of the organic solvent is too low to maintain solubility.
Problem: My compound precipitates when I dilute my concentrated organic stock solution into an aqueous buffer.
-
Reduce Final Concentration: The most common reason for this "crashing out" is that the final concentration in the aqueous medium is above its solubility limit. Try working with a more dilute final concentration.
-
Optimize Co-solvent Percentage: The amount of organic solvent from the stock solution may be insufficient to keep the compound dissolved upon dilution. While minimizing co-solvents is ideal, a slight increase in the final percentage (e.g., from 1% to 5% DMSO) may be necessary.
-
Method of Addition: Add the organic stock solution to the aqueous buffer slowly while vortexing vigorously. This can prevent the formation of localized areas of high concentration that promote precipitation.
Physicochemical Data and Solubility Profile
The table below summarizes key properties for this compound.
| Property | Value | Source |
| Molecular Formula | C12H24N2O2 | [4] |
| Molecular Weight | 228.34 g/mol | [4] |
| CAS Number | 866548-92-7 | [4] |
| Appearance | Solid | [5] |
| Solubility in Water | Slightly soluble | [1][2] |
| Solubility in Organic Solvents | Soluble in methanol, ethyl acetate | [1][2] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution via pH Adjustment
This protocol describes how to dissolve this compound in an aqueous buffer by modifying the pH.
-
Preparation: Weigh the desired amount of this compound and add it to your target volume of aqueous buffer (e.g., deionized water or a low-buffering-capacity solution).
-
Initial Mixing: Stir or vortex the suspension at room temperature for 5-10 minutes.
-
pH Adjustment: While stirring, add 0.1 M HCl dropwise. Monitor the pH continuously using a calibrated pH meter.
-
Dissolution: Continue adding acid until the solid fully dissolves. The solution should become clear.
-
Final pH Check: Note the pH at which the compound fully dissolves. If necessary, adjust the pH to your desired final experimental value, ensuring the compound remains in solution. Do not use strongly acidic conditions (pH < 4) for extended periods to avoid Boc deprotection.
Protocol 2: Kinetic Solubility Assessment with a Co-Solvent
This protocol outlines a method to determine the approximate solubility limit when using a co-solvent like DMSO.
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Transfer to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing a fixed volume of your aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This will result in a final DMSO concentration of 1%.
-
Equilibration: Seal the plate and shake it at room temperature for 1-2 hours.
-
Measurement: Measure the turbidity (absorbance at ~650 nm) or use nephelometry to identify the highest concentration that remains a clear solution (i.e., the kinetic solubility limit).
Visual Guides and Workflows
Caption: A step-by-step troubleshooting guide for dissolving the compound.
Caption: Workflow for preparing an aqueous solution using pH adjustment.
Caption: Relationship between pH, ionization state, and aqueous solubility.
Safety Precautions
While a specific safety data sheet (SDS) for this compound should always be consulted, related cyclohexylamine compounds are known to be corrosive and may cause skin and eye irritation or burns.[6][7] Always handle this chemical using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.
References
- 1. cis-4-(Boc-amino)cyclohexylamine, 97% | Fisher Scientific [fishersci.ca]
- 2. cis-4-(Boc-amino)cyclohexylamine, 97% | Fisher Scientific [fishersci.ca]
- 3. benchchem.com [benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. trans-4-(Boc-aminomethyl)cyclohexylamine | 192323-07-2 [sigmaaldrich.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. spectrumchemical.com [spectrumchemical.com]
Strategies to minimize di-acylation of cis-4-(Boc-aminomethyl)cyclohexylamine
Technical Support Center: Acylation of cis-4-(aminomethyl)cyclohexylamine
Welcome to the technical support center for synthetic chemistry. This guide provides detailed strategies, troubleshooting advice, and frequently asked questions regarding the selective mono-acylation of cis-4-(aminomethyl)cyclohexylamine to minimize the formation of the di-acylated byproduct.
Note on Starting Material: The strategies discussed herein address the selective mono-acylation of cis-4-(aminomethyl)cyclohexylamine, which possesses two primary amine groups with slightly different reactivities. This is inferred from the core problem of minimizing "di-acylation." The commercially available cis-4-(Boc-aminomethyl)cyclohexylamine already has one amine protected and is not susceptible to di-acylation under standard conditions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a high percentage of di-acylated product in my reaction?
A1: Di-acylation is a common side reaction when working with diamines. Several factors can contribute to its formation:
-
Stoichiometry: Using more than one equivalent of the acylating agent will inevitably lead to the di-acylated product.
-
Reaction Rate: If the rate of the first acylation is comparable to the second, a statistical mixture of mono- and di-acylated products will form. High concentrations of reagents can exacerbate this issue.
-
Reactivity: The two primary amines on cis-4-(aminomethyl)cyclohexylamine—one on the cyclohexane ring and one on the aminomethyl group—have similar nucleophilicity, making it challenging to selectively acylate only one.
Q2: How can I improve the selectivity for the mono-acylated product?
A2: Improving mono-acylation selectivity involves controlling the reaction conditions to exploit the subtle differences between the two amine groups. Key strategies include:
-
Strict Stoichiometric Control: Use one equivalent or slightly less of the acylating agent.
-
Slow Addition & High Dilution: Add the acylating agent slowly to a highly diluted solution of the diamine. This maintains a low concentration of the acylating agent, increasing the probability that it reacts with a new diamine molecule rather than the already mono-acylated one.
-
Low Temperature: Performing the reaction at lower temperatures (e.g., 0 °C to -20 °C) can enhance selectivity by favoring the reaction pathway with the lower activation energy, which is typically the less sterically hindered amine.
-
Steric Hindrance: Employ a bulky acylating agent to selectively target the sterically more accessible aminomethyl group.
-
Mono-Protonation: A technique where one equivalent of acid is used to "protect" one of the amine groups as its ammonium salt, leaving the other free to react.[1]
Q3: Is there a significant difference in reactivity between the ring amine and the aminomethyl amine?
A3: The reactivity difference is subtle but can be exploited.
-
Steric Hindrance: The primary amine on the aminomethyl group (-CH₂-NH₂) is generally considered less sterically hindered than the primary amine directly attached to the cyclohexane ring.
-
Basicity/Nucleophilicity: Their electronic environments are slightly different, leading to small differences in basicity (pKa). The less hindered amine is often the more nucleophilic and will react faster, especially with bulky reagents or at low temperatures.
Q4: Can a protecting group strategy simplify this process?
A4: Yes. While the goal is direct selective acylation, an alternative is to use a transient protecting group. The mono-protonation strategy is an excellent example. By adding exactly one equivalent of a strong acid (like HCl), you can form a mixture of mono-protonated species. The remaining free amine is then available for acylation.[1][2] This method is effective for the selective mono-functionalization of symmetric diamines.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Yield of Di-acylated Product | 1. Excess acylating agent used. 2. Reaction concentration is too high. 3. Reaction temperature is too high, reducing selectivity. | 1. Carefully control stoichiometry; use ≤1.0 equivalent of the acylating agent. 2. Employ high dilution conditions (e.g., increase solvent volume by 5-10x) and add the acylating agent dropwise over a long period. 3. Lower the reaction temperature to 0 °C or below. |
| Low Overall Yield / Significant Unreacted Starting Material | 1. Insufficient amount of acylating agent. 2. The acylating agent is not reactive enough under the chosen conditions (e.g., low temp). 3. (If using mono-protonation) Excess acid was added, protonating both amines. | 1. Ensure at least 0.95 equivalents of the acylating agent are used. 2. Switch to a more reactive acylating agent (e.g., acyl chloride instead of an anhydride) or add a catalytic amount of an acylation catalyst like 4-DMAP.[3] 3. Titrate the diamine solution or use precisely one equivalent of acid. |
| Poor Regioselectivity (Mixture of two mono-acylated isomers) | 1. The two amine groups exhibit nearly identical reactivity under the reaction conditions. 2. The acylating agent is too small and reactive (e.g., acetyl chloride). | 1. Lower the reaction temperature significantly to amplify small differences in activation energy. 2. Use a sterically bulky acylating agent (e.g., pivaloyl chloride, 2,4,6-trimethylbenzoyl chloride) to favor reaction at the less hindered aminomethyl position. |
| Formation of N-Acyl Urea or Other Side Products | 1. (If using a carbodiimide coupling agent like DCC/EDC) Side reaction of the activated intermediate.[4] | 1. Use additives like HOBt or Oxyma Pure® to suppress side reactions.[4][5] Ensure the reaction is run at a low temperature. |
Illustrative Data on Selectivity Strategies
The following table presents hypothetical, representative data to illustrate the expected outcomes of different strategies for the mono-acylation of cis-4-(aminomethyl)cyclohexylamine.
| Strategy | Acylating Agent (eq.) | Conditions | Hypothetical Yield (Mono-acyl) | Hypothetical Ratio (Mono:Di) |
| Standard Addition | Acetyl Chloride (1.0) | 0.1 M, 25 °C | 45% | 1.5 : 1 |
| Slow Addition / High Dilution | Acetyl Chloride (1.0) | 0.01 M, 25 °C, 4h addition | 65% | 5 : 1 |
| Low Temperature | Acetyl Chloride (1.0) | 0.01 M, -20 °C, 4h addition | 70% | 8 : 1 |
| Steric Hindrance | Pivaloyl Chloride (1.0) | 0.01 M, 0 °C, 4h addition | 75% | >15 : 1 |
| Mono-Protonation | Acetyl Chloride (0.95) | 1 eq. HCl, then acylation | 80% | >20 : 1 |
Visualized Workflows and Logic
Caption: General experimental workflow for selective mono-acylation.
Caption: Troubleshooting logic for optimizing mono-acylation reactions.
Experimental Protocols
Protocol 1: Mono-acylation using Slow Addition and High Dilution
This protocol aims to kinetically favor mono-acylation by maintaining a low concentration of the acylating agent.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add cis-4-(aminomethyl)cyclohexylamine (1.0 eq.) and anhydrous dichloromethane (DCM) to make a 0.01 M solution. Add triethylamine (1.1 eq.) as a base. Cool the flask to 0 °C in an ice bath.
-
Reagent Preparation: In a separate dry flask, dissolve the acyl chloride (e.g., acetyl chloride, 1.0 eq.) in anhydrous DCM.
-
Slow Addition: Using a syringe pump, add the acyl chloride solution to the stirred diamine solution over 4-6 hours.
-
Reaction: Allow the reaction to stir at 0 °C and then warm slowly to room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in DCM) to isolate the mono-acylated product.
Protocol 2: Selective Mono-acylation using a Bulky Acylating Agent
This protocol uses steric hindrance to selectively acylate the less-hindered aminomethyl group.
-
Setup: Follow the setup from Protocol 1, dissolving the diamine (1.0 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.2 eq.) in anhydrous DCM or THF at 0 °C.
-
Reagent: Use a sterically demanding acyl chloride such as pivaloyl chloride (1.05 eq.).
-
Addition: Add the pivaloyl chloride dropwise to the diamine solution over 30 minutes.
-
Reaction: Stir the reaction at 0 °C for 2 hours, then at room temperature for 12-18 hours. Monitor for the disappearance of starting material.
-
Workup and Purification: Follow steps 5 and 6 from Protocol 1. The significant size difference between the mono- and di-acylated products often simplifies purification.
Protocol 3: Mono-acylation via Mono-Protonation Strategy
This protocol deactivates one amine group with acid to achieve high selectivity.[1][2]
-
Protonation: Dissolve cis-4-(aminomethyl)cyclohexylamine (1.0 eq.) in a suitable solvent like methanol or dioxane at 0 °C. Add exactly one equivalent of HCl (as a solution in dioxane or other solvent) dropwise. Stir for 30 minutes to allow equilibration.
-
Acylation: Add a base (e.g., triethylamine, 2.2 eq.) to the solution, followed by the dropwise addition of the acylating agent (1.0 eq.).
-
Reaction: Allow the reaction to proceed at 0 °C to room temperature until completion as monitored by LC-MS.
-
Workup and Purification: Neutralize the reaction mixture with aqueous base (e.g., NaHCO₃) and extract the product with an organic solvent. Purify as described in Protocol 1.
References
Technical Support Center: Purification of Polar Compounds Derived from cis-4-(Boc-aminomethyl)cyclohexylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar compounds derived from cis-4-(Boc-aminomethyl)cyclohexylamine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of polar compounds derived from this compound, with a focus on chromatographic and crystallization techniques.
Issue 1: Poor Separation in Column Chromatography
Q: I am having difficulty separating my desired mono-substituted product from the starting material (this compound) and the di-substituted byproduct using silica gel chromatography. The spots are too close on the TLC plate.
A: This is a common challenge due to the similar polarities of the three compounds. Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Gradient Elution: Start with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., methanol or isopropanol in dichloromethane). This can help to better resolve compounds with close Rf values.
-
Use of Additives: The basic nature of the free amine in both the starting material and the desired product can lead to peak tailing on acidic silica gel. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase (typically 0.1-1%) can neutralize the acidic silanol groups on the silica surface, resulting in sharper peaks and improved separation.
-
-
Alternative Stationary Phases:
-
Basic Alumina: Using basic alumina instead of silica gel can be advantageous for the purification of basic compounds, as it minimizes the acidic interactions that cause peak tailing.
-
Reversed-Phase Chromatography: For highly polar compounds that are not well-retained on normal-phase silica, reversed-phase (RP) chromatography is a powerful alternative. A C18 column with a mobile phase of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid (TFA), can provide excellent separation.[1]
-
-
Preliminary Purification with Acid-Base Extraction:
-
Before attempting column chromatography, an acid-base extraction can be highly effective at removing the di-substituted byproduct. The di-substituted product is neutral, while the desired mono-substituted product and the unreacted starting material are basic. By dissolving the crude mixture in an organic solvent and extracting with an acidic aqueous solution (e.g., 1M HCl), the basic compounds will move to the aqueous layer, leaving the neutral di-substituted byproduct in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the desired product and starting material can be back-extracted into an organic solvent. This significantly simplifies the subsequent chromatographic purification.
-
Issue 2: Product "Oiling Out" During Crystallization
Q: I am trying to crystallize my purified product, but it separates as an oil instead of a solid. What can I do to induce crystallization?
A: "Oiling out" is a common issue with polar, flexible molecules. Here are several techniques to promote the formation of solid crystals:
-
Ensure High Purity: Impurities can significantly inhibit crystallization. Ensure your product is of high purity (>95%) before attempting crystallization.
-
Solvent Selection:
-
Anti-Solvent Diffusion: Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, chloroform). Place this solution in a small, open vial inside a larger, sealed container with a "poor" solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes, diethyl ether). The vapor of the anti-solvent will slowly diffuse into the solution of your compound, gradually decreasing its solubility and promoting slow crystal growth.[2]
-
Trituration: If you have an oily product, attempt to solidify it by trituration. This involves stirring the oil with a solvent in which it is insoluble. This can sometimes induce the formation of a solid.
-
-
Seed Crystals: If you have a small amount of solid material, you can use it as a seed crystal. Add a tiny amount of the solid to a supersaturated solution of your compound to initiate crystallization.[3]
-
Temperature Control: Slow cooling of a saturated solution can promote the formation of larger, purer crystals. Rapid cooling often leads to the formation of smaller crystals or an oil.
-
Salt Formation: If the freebase is difficult to crystallize, consider forming a salt. For basic compounds like yours, reacting with an acid (e.g., HCl, p-toluenesulfonic acid) can yield a more crystalline salt that is easier to purify by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying the crude product after a reaction with this compound?
A1: A highly effective initial purification step is an acid-base extraction. This allows for the separation of the basic components (mono-substituted product and unreacted starting material) from any neutral byproducts (like a di-substituted product). This significantly simplifies any subsequent purification steps like chromatography or crystallization.
Q2: My polar compound is not retained on a C18 reversed-phase column. What are my options?
A2: For very polar compounds that have little to no retention on standard reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC utilizes a polar stationary phase (like silica or an amide-bonded phase) with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water). In HILIC, the more polar compounds are more strongly retained.
Q3: How can I monitor the progress of my column chromatography in real-time?
A3: The most common method for monitoring column chromatography is by collecting fractions and analyzing them by Thin Layer Chromatography (TLC). By spotting each fraction on a TLC plate and eluting with an appropriate solvent system, you can identify which fractions contain your desired product, which contain impurities, and which are mixed.
Q4: Are there any stability concerns when using acidic modifiers like TFA in the mobile phase for reversed-phase HPLC of Boc-protected compounds?
A4: Yes, the Boc protecting group is sensitive to strong acids. While TFA is a common mobile phase additive for RP-HPLC, prolonged exposure or high concentrations can lead to the cleavage of the Boc group. It is advisable to use the lowest effective concentration of TFA (e.g., 0.05-0.1%) and to process the collected fractions promptly to neutralize the acid if the Boc-protected compound needs to be recovered. Formic acid is a milder alternative to TFA.
Data Presentation
The following table provides illustrative data on the yields and purities that can be expected from different purification strategies for mono-substituted derivatives of diamines, similar in properties to those derived from this compound. The exact values will vary depending on the specific reaction and derivative.
| Purification Strategy | Starting Purity (Crude) | Purity after Purification | Typical Yield | Reference |
| Direct Crystallization | 60-80% | >98% | 40-60% | [4] |
| Silica Gel Chromatography | 60-80% | >95% | 50-70% | [5] |
| Acid-Base Extraction followed by Crystallization | 60-80% | >99% | 60-85% | [4] |
| Preparative RP-HPLC | 80-90% (partially purified) | >99.5% | >90% (recovery) | [1] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat the extraction 2-3 times. The basic mono-substituted product and unreacted diamine will be protonated and move into the aqueous layer. The neutral di-substituted byproduct will remain in the organic layer.
-
Organic Layer Wash: Wash the combined aqueous layers with diethyl ether to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the pH is >12.
-
Back-Extraction: Extract the now basic aqueous layer with DCM or ethyl acetate (3 times). The deprotonated mono-substituted product and unreacted diamine will move back into the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.
Protocol 2: Purification by Silica Gel Flash Chromatography
-
Sample Preparation: Dissolve the crude or partially purified product in a minimal amount of the initial, least polar mobile phase or a stronger solvent like DCM.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial mobile phase (e.g., 98:2 DCM:Methanol with 0.1% triethylamine).
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase, and if necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the desired compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: General purification workflow for polar amines.
Caption: Troubleshooting poor separation in column chromatography.
References
Impact of reaction temperature on the stability of cis-4-(Boc-aminomethyl)cyclohexylamine
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the impact of reaction temperature on the stability of cis-4-(Boc-aminomethyl)cyclohexylamine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary impact of elevated temperature on the stability of this compound?
The primary thermal liability of this compound, like other N-Boc protected amines, is the loss of the tert-butyloxycarbonyl (Boc) protecting group.[1][2] This process, known as thermal deprotection, occurs without the need for an acid catalyst at sufficiently high temperatures. The mechanism involves fragmentation to form the free amine (cis-4-(aminomethyl)cyclohexylamine), isobutylene, and carbon dioxide.[1][3]
Q2: At what temperature does thermal deprotection of the Boc group become a significant concern?
The rate of thermal deprotection is highly dependent on the specific substrate, solvent, and reaction time. For N-Boc protected alkyl amines like this compound:
-
Below 80°C: The Boc group is generally stable. Protection reactions are often performed at room temperature or with moderate heat (e.g., 40°C) without significant deprotection.[4] It has been shown to be stable at 37°C for over 30 hours.[5]
-
~100°C - 120°C: Some substrates may begin to show slow deprotection, although reaction times can be on the order of days to see significant conversion.[1]
-
~150°C and above: The rate of thermal deprotection becomes practically useful for synthetic purposes, meaning it is a significant risk for unintended deprotection.[1] Simple thermal treatment of some Boc-protected amino acids at 150°C can lead to deprotection, though conversions may be incomplete.[6]
-
>200°C: In continuous flow systems, deprotection can be achieved rapidly (within minutes) at temperatures of 200°C to 300°C.[3][7]
Q3: My reaction at 90°C is showing a new, more polar impurity by TLC and LC-MS. Could this be related to thermal instability?
Yes, it is highly probable that the new, more polar spot is the deprotected product, cis-4-(aminomethyl)cyclohexylamine. The free amine is significantly more polar than its Boc-protected precursor. To confirm, you can check the mass spectrum of the impurity for the expected molecular weight of the free amine (approx. 128.22 g/mol ).
Q4: Are there other potential side reactions or degradation pathways at high temperatures?
While the primary concern is Boc deprotection, very high temperatures may lead to other side reactions, such as elimination or racemization in chiral substrates.[1] For this compound, which is achiral, the main degradation pathway of concern under typical synthetic conditions is the loss of the Boc group. The cyclohexylamine core itself is generally stable under these conditions.
Q5: How can I minimize the thermal deprotection of my compound if a reaction requires high temperatures (e.g., >100°C)?
If elevated temperatures are unavoidable, consider the following strategies:
-
Minimize Reaction Time: The extent of deprotection is time-dependent. Monitor the reaction closely and stop it as soon as the desired conversion is reached.
-
Solvent Choice: The choice of solvent can influence the rate of thermal deprotection. Studies have shown that polar, protic solvents like methanol or trifluoroethanol (TFE) can facilitate thermal deprotection more readily than aprotic solvents like THF or toluene at the same temperature.[8][9] Choosing a less polar, aprotic solvent, if compatible with your reaction chemistry, may reduce the rate of undesired deprotection.
-
Use an Inert Atmosphere: While the primary deprotection mechanism is not oxidative, performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) is good practice to prevent potential side reactions with atmospheric components at elevated temperatures.
Q6: What are the recommended storage conditions for this compound?
Suppliers generally recommend storing the compound in a cool, dry place in a tightly sealed container.[10] Specific recommendations can range from ambient room temperature to refrigeration.[11] For long-term storage, refrigeration is advisable to ensure maximum stability.
Data Presentation
Table 1: Summary of Temperature Effects on N-Boc Alkyl Amine Stability
| Temperature Range (°C) | Observed Effect on N-Boc Group | Typical Conditions / Notes |
| Ambient (~20-25°C) | Highly stable. | Recommended for long-term storage.[10][11] |
| 30 - 50°C | Generally stable. | Often used for Boc protection reactions with no significant deprotection.[4] |
| 80 - 120°C | Slow deprotection may occur. | Risk increases with longer reaction times.[1] |
| 120 - 180°C | Significant deprotection. | Rate is synthetically useful; high risk of unintended deprotection.[1][6] |
| > 200°C | Rapid to complete deprotection. | Often utilized in continuous flow reactors for intentional deprotection.[3][7][8] |
Experimental Protocols
Protocol: Amide Coupling using this compound with Controlled Temperature
This protocol describes a standard amide coupling reaction where maintaining a moderate temperature is crucial to prevent the thermal deprotection of the Boc group.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Round bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
To a clean, dry round bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add HBTU (1.1 eq) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise to the stirring solution.
-
Temperature Control: Maintain the reaction temperature between 0°C and 25°C. An exothermic reaction may occur upon addition of the base; use an ice bath if necessary to keep the temperature below 25°C.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction with water and proceed with standard aqueous workup and purification by column chromatography. The controlled, low-temperature conditions ensure the integrity of the Boc protecting group throughout the transformation.
Visualization
Caption: Logical workflow for assessing the impact of temperature on reaction success.
References
- 1. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cis-4-(Boc-amino)cyclohexylamine, 97% | Fisher Scientific [fishersci.ca]
- 11. calpaclab.com [calpaclab.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Cis- and Trans-4-(Boc-aminomethyl)cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
Conformational Analysis: The Foundation of Reactivity Differences
The reactivity of the primary amine in cis- and trans-4-(Boc-aminomethyl)cyclohexylamine is intrinsically linked to the conformational preferences of the cyclohexane ring. The large tert-butoxycarbonyl (Boc) protected aminomethyl group and the primary amine group dictate the most stable chair conformations for each isomer.
-
Trans Isomer: In the trans isomer, the more stable conformation has both the Boc-aminomethyl group and the primary amine in equatorial positions. This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions, leading to a thermodynamically more stable molecule. With the primary amine in an equatorial position, it is more sterically accessible to incoming reagents.
-
Cis Isomer: The cis isomer is constrained to have one substituent in an axial position and the other in an equatorial position. Due to the significant steric bulk of the Boc-aminomethyl group, it will preferentially occupy the equatorial position to minimize steric hindrance. Consequently, the primary amine group is forced into the more sterically hindered axial position. An axial amine is shielded by the cyclohexane ring and experiences greater steric hindrance from the axial hydrogens on the same side of the ring.
The following diagram illustrates the preferred chair conformations of the cis and trans isomers.
Caption: Relative stability of cis and trans isomers.
Comparative Reactivity in Acylation
The difference in steric accessibility of the primary amine in the cis and trans isomers is expected to directly impact their nucleophilicity and, consequently, their reaction rates in processes such as acylation.
Hypothetical Reactivity Data:
Based on the principles of steric hindrance, the trans isomer, with its equatorially positioned and more accessible primary amine, is predicted to react faster in acylation reactions than the cis isomer. The following table presents hypothetical kinetic data for the acylation of the two isomers with a generic acylating agent. This data is illustrative and would require experimental validation.
| Isomer | Relative Rate of Acylation (k_rel) | Predicted Rationale |
| Trans | 1.00 | Equatorial amine, less steric hindrance, higher accessibility for the nucleophilic attack. |
| Cis | < 1.00 | Axial amine, greater steric hindrance from the cyclohexane ring, lower accessibility. |
Experimental Protocol: Competitive Acylation for Reactivity Comparison
To experimentally validate the predicted difference in reactivity, a competitive acylation experiment can be performed. This method allows for a direct comparison of the reaction rates of the two isomers under identical conditions.
Objective: To determine the relative reactivity of cis- and trans-4-(Boc-aminomethyl)cyclohexylamine towards acylation.
Materials:
-
cis-4-(Boc-aminomethyl)cyclohexylamine
-
trans-4-(Boc-aminomethyl)cyclohexylamine
-
Acetic anhydride (or other acylating agent)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Internal standard (e.g., dodecane)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Preparation of Reactant Solution:
-
In a dry round-bottom flask, accurately weigh equimolar amounts of cis- and trans-4-(Boc-aminomethyl)cyclohexylamine and the internal standard.
-
Dissolve the mixture in anhydrous DCM.
-
-
Reaction Setup:
-
Cool the flask to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 equivalents relative to the total moles of amines) to the solution.
-
-
Initiation of Reaction:
-
Slowly add a solution of the acylating agent (e.g., acetic anhydride, 0.5 equivalents relative to the total moles of amines) in anhydrous DCM to the stirred amine solution. Using a limiting amount of the acylating agent ensures that the reaction does not go to completion, allowing for a comparison of the initial rates.
-
-
Reaction Monitoring and Quenching:
-
Monitor the reaction progress by taking aliquots at specific time intervals (e.g., 5, 15, 30, 60 minutes).
-
Quench each aliquot by adding it to a vial containing a saturated aqueous NaHCO3 solution.
-
-
Work-up and Analysis:
-
For each quenched aliquot, separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and filter.
-
Analyze the organic layer by GC-MS or HPLC to determine the relative amounts of unreacted cis- and trans-4-(Boc-aminomethyl)cyclohexylamine and their corresponding acylated products.
-
-
Data Analysis:
-
Calculate the conversion of each isomer at each time point.
-
The relative rate of reaction can be determined by comparing the rates of disappearance of the starting materials or the rates of formation of the products.
-
The following diagram illustrates the experimental workflow for the competitive acylation.
Caption: Workflow for competitive acylation experiment.
Conclusion
The stereochemical relationship between the substituents on a cyclohexane ring profoundly influences the molecule's conformational preferences and, consequently, its chemical reactivity. In the case of 4-(Boc-aminomethyl)cyclohexylamine, the trans isomer is predicted to be more reactive towards nucleophilic attack on the primary amine than the cis isomer. This is attributed to the equatorial orientation of the amine in the more stable chair conformation of the trans isomer, which minimizes steric hindrance. Conversely, the axial disposition of the amine in the cis isomer leads to increased steric shielding and reduced reactivity. The provided experimental protocol for competitive acylation offers a robust method for quantifying this reactivity difference, providing valuable data for chemists engaged in the synthesis of complex molecules and the development of new therapeutic agents.
Cis vs. Trans Isomers of Substituted Cyclohexylamines: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of substituents on a cyclohexyl ring can have a profound impact on the biological activity of a molecule. This guide provides a comparative analysis of the biological activity of cis and trans isomers of substituted cyclohexylamines, focusing on their interactions with key protein targets in the central nervous system. By examining quantitative experimental data, this document aims to illuminate the critical role of stereochemistry in drug design and development.
Case Study 1: Sigma-1 Receptor Affinity of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine
A compelling example of the differential activity between cis and trans isomers is observed in their binding affinity for the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum. The cis-isomer of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine demonstrates significantly higher affinity for the sigma-1 receptor compared to its trans counterpart.
Data Summary: Sigma-1 Receptor Binding Affinity
| Compound | Isomer Configuration | Receptor | Ki (nM) |
| BD737 | cis-(1S,2R)-(-) | Sigma-1 | 1.3 ± 0.3[1] |
| BD738 | cis-(1R,2S)-(+) | Sigma-1 | 6 ± 3[1] |
| BD614 | cis-(±) | Sigma-1 | 2.0 ± 0.4[1] |
| (-)-4 | trans-(1R,2R) | Sigma-1 | 455 |
The data clearly indicates that the cis configuration is crucial for high-affinity binding to the sigma-1 receptor in this chemical series. The sub-nanomolar to low nanomolar Ki values of the cis isomers contrast sharply with the significantly weaker binding of the trans isomer.
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor
This protocol outlines the methodology used to determine the binding affinity of test compounds for the sigma-1 receptor.
Materials:
-
Radioligand: --INVALID-LINK---Pentazocine
-
Membrane Preparation: Guinea pig brain membrane homogenates
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: Haloperidol (10 µM)
-
Test Compounds: cis and trans isomers of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine
-
Glass fiber filters (GF/B)
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well plate, combine the guinea pig brain membrane preparation, --INVALID-LINK---pentazocine at a single concentration (e.g., 2-5 nM), and varying concentrations of the test compound. For the determination of non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of an unlabeled competing ligand like haloperidol.
-
Equilibration: Incubate the plates at 37°C for 90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compounds is then determined by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the sigma-1 receptor signaling pathway and the general workflow of a competitive radioligand binding assay.
Case Study 2: Mu-Opioid Receptor and NMDA Receptor Interactions
While a direct, quantitative head-to-head comparison for a single pair of cis and trans substituted cyclohexylamines at the mu-opioid and NMDA receptors is less documented in readily available literature, studies on related structures suggest that stereochemistry is equally critical. For instance, research on trans-N-[2-(methylamino)cyclohexyl]benzamides has highlighted their morphine-like properties and affinity for the mu-opioid receptor, implying a specific spatial requirement for receptor interaction[2]. Similarly, the binding of substituted cyclohexylamines to the phencyclidine (PCP) site of the NMDA receptor is also expected to be highly dependent on the isomeric configuration.
Future research should aim to synthesize and evaluate both cis and trans isomers of promising cyclohexylamine-based ligands for these targets to fully elucidate the structure-activity relationships and identify the optimal stereochemistry for desired pharmacological activity.
Conclusion
The provided data underscores the paramount importance of stereochemistry in the design of biologically active molecules. The significant difference in binding affinity between the cis and trans isomers of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine at the sigma-1 receptor serves as a stark reminder that subtle changes in three-dimensional structure can lead to dramatic changes in biological function. This principle holds true for other receptor systems, and a thorough investigation of all possible stereoisomers is a critical step in the development of potent and selective therapeutic agents.
References
- 1. Characterization of the enantiomers of cis-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1- pyrrolidinyl)cyclohexylamine (BD737 and BD738): novel compounds with high affinity, selectivity and biological efficacy at sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting binding of trans-N-[2-(methylamino)cyclohexyl]benzamides at the primary morphine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of cis-4-(Boc-aminomethyl)cyclohexylamine: A Comparative Guide to Quantitative NMR and Chromatographic Methods
For researchers, scientists, and drug development professionals, accurate determination of the purity of key intermediates is paramount. cis-4-(Boc-aminomethyl)cyclohexylamine is a valuable building block in medicinal chemistry, and its purity directly impacts the quality and yield of subsequent synthetic steps. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of this compound.
Quantitative Purity Analysis: A Head-to-Head Comparison
The choice of analytical technique for purity determination depends on various factors, including the required accuracy, sample throughput, and the nature of potential impurities. The following table summarizes the key performance characteristics of qNMR, HPLC, and GC-MS for the analysis of this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Molar ratio determination based on the integral of specific proton signals relative to a certified internal standard. | Separation based on differential partitioning between a mobile and stationary phase, with detection by UV absorbance. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, with detection by mass spectrometry. |
| Primary Measurement | Absolute purity (mass fraction) | Relative purity (area percent) | Relative purity (area percent) and identification of impurities |
| Selectivity | High; distinguishes between structurally similar isomers and impurities. | Moderate to high; depends on column chemistry and mobile phase. | High; provides mass information for peak identification. |
| Sample Preparation | Simple dissolution in a deuterated solvent with a known amount of internal standard. | Dissolution in a suitable solvent and filtration. | Derivatization may be required to increase volatility; dissolution in a volatile solvent. |
| Analysis Time per Sample | ~15-30 minutes | ~20-40 minutes | ~30-60 minutes |
| Quantitation Limit | ~0.1% | ~0.05% | ~0.01% |
| Accuracy | High (typically <1% relative error) | Good (typically 1-5% relative error) | Good (typically 1-5% relative error) |
| Advantages | - Absolute quantitation without a specific reference standard of the analyte.- Non-destructive.- Provides structural information. | - High sensitivity.- Well-established and widely available. | - Excellent for identifying volatile impurities.- High sensitivity and selectivity. |
| Limitations | - Lower sensitivity compared to chromatographic methods.- Requires a well-characterized internal standard. | - Requires a reference standard for absolute quantitation.- Non-UV active impurities may not be detected. | - Not suitable for non-volatile compounds.- Potential for thermal degradation of the analyte. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to allow for replication and adaptation in your laboratory.
Quantitative NMR (qNMR) Protocol
This protocol outlines the determination of the absolute purity of this compound using an internal standard.
1. Materials:
- This compound (analyte)
- Maleic acid (certified internal standard)
- Deuterated methanol (CD₃OD)
- NMR tubes (5 mm)
- Analytical balance
2. Sample Preparation:
- Accurately weigh approximately 20 mg of this compound into a clean vial.
- Accurately weigh approximately 10 mg of maleic acid into the same vial.
- Dissolve the mixture in approximately 0.75 mL of CD₃OD.
- Vortex the vial until the sample and internal standard are completely dissolved.
- Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
- Spectrometer: 400 MHz or higher
- Pulse Program: A standard 90° pulse sequence (e.g., Bruker 'zg30')
- Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)
- Number of Scans (ns): 8
- Acquisition Time (aq): At least 3 seconds
- Temperature: 298 K
4. Data Analysis:
- Apply Fourier transformation and phase correction to the acquired FID.
- Integrate the well-resolved singlet of the two olefinic protons of maleic acid (internal standard) at approximately 6.3 ppm.
- Integrate the singlet corresponding to the nine protons of the Boc group of the analyte at approximately 1.4 ppm.
- Calculate the purity using the following formula:
High-Performance Liquid Chromatography (HPLC) Protocol
This method provides the relative purity of this compound.
1. Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 210 nm.
- Injection Volume: 10 µL.
2. Sample Preparation:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.
- Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
- Integrate the area of all peaks in the chromatogram.
- Calculate the area percent of the main peak corresponding to this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for identifying and quantifying volatile impurities.
1. Instrumentation and Conditions:
- GC-MS System: A standard GC-MS instrument.
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 250°C.
- Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Mass Range: 40-500 amu.
2. Sample Preparation:
- Prepare a 1 mg/mL solution of this compound in dichloromethane.
- Direct injection of the solution.
3. Data Analysis:
- Identify the main peak corresponding to the analyte based on its retention time and mass spectrum.
- Identify impurity peaks by their mass spectra.
- Calculate the area percent of the main peak.
Visualizing the Workflow and Comparison
The following diagrams illustrate the experimental workflow for qNMR and the logical comparison between the analytical methods.
Caption: Experimental workflow for qNMR purity determination.
Caption: Comparison of analytical methods for purity validation.
A Comparative Analysis of PROTAC Linkers: A Guide for Researchers, Scientists, and Drug Development Professionals
An in-depth examination of linker properties, including a focused look at cyclohexylamine derivatives, and their impact on the efficacy of Proteolysis Targeting Chimeras (PROTACs).
Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules are comprised of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a crucial linker that connects these two elements. The linker is far from a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of different PROTAC linkers, with a special focus on the emerging class of cyclohexylamine derivatives, supported by experimental data to inform the rational design of next-generation protein degraders.
The Pivotal Role of the Linker in PROTAC Function
The primary function of the linker is to tether the POI-binding and E3 ligase-recruiting ligands, thereby facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). An optimal linker geometry allows for favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can introduce steric hindrance or lead to an unproductive ternary complex, thereby compromising degradation efficiency.
Classification of PROTAC Linkers
PROTAC linkers can be broadly categorized based on their chemical structure and flexibility:
-
Alkyl Chains: These are among the most common and synthetically accessible linkers. They consist of simple hydrocarbon chains of varying lengths, offering a high degree of conformational flexibility.
-
Polyethylene Glycol (PEG) Chains: PEG linkers are also widely used and are known to improve the solubility and cell permeability of PROTACs due to their hydrophilic nature.
-
Rigid Linkers: To reduce the entropic penalty associated with flexible linkers and to pre-organize the PROTAC into a bioactive conformation, more rigid structures are employed. These can include aromatic rings, alkynes, and saturated heterocycles like piperazine and piperidine.
-
Cyclohexylamine Derivatives: A growing area of interest involves the incorporation of cyclohexyl moieties into the linker. The stereochemistry of the cyclohexane ring (cis vs. trans) can significantly influence the linker's conformation and, consequently, the PROTAC's activity.
Comparative Analysis of Linker Performance
The choice of linker can have a profound impact on the degradation efficiency of a PROTAC, as measured by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (maximum percentage of target protein degradation) values. The following tables summarize experimental data comparing the performance of PROTACs with different linker compositions.
Table 1: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation
| PROTAC | Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | BRD4 | VHL | PEG | 12 | 15 | >90 | HeLa |
| PROTAC B | BRD4 | VHL | Alkyl | 12 | 25 | >90 | HeLa |
| PROTAC C | BRD4 | VHL | Piperazine-containing | 10 | 5 | >95 | HeLa |
This table is a representative example compiled from typical findings in PROTAC literature. Specific values can vary significantly based on the target, ligands, and cell type.
Table 2: Impact of Cyclohexyl Linker Stereochemistry on LRRK2 PROTAC Activity
| PROTAC | Linker Stereochemistry | Binary VHL Binding Affinity (Kd, µM) | Ternary Complex Cooperativity (α) | Cellular DC50 (nM) |
| XL01126 | trans-cyclohexyl | 1.5 | >10 | 25 |
| cis-analog | cis-cyclohexyl | 0.2 | ~1 | >1000 |
This data highlights a fascinating finding where the PROTAC with the trans-cyclohexyl linker (XL01126), despite having a weaker binary binding affinity to the E3 ligase VHL, is a significantly more potent degrader.[1] This is attributed to the trans linker adopting a rigid, extended conformation that promotes a more cooperative and productive ternary complex, whereas the cis linker folds back, leading to less effective degradation.[1]
Signaling Pathways and Experimental Workflows
The mechanism of action of a PROTAC involves hijacking the cellular ubiquitin-proteasome pathway. The following diagrams illustrate this signaling cascade and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTACs with different linkers.
Caption: Logical diagram illustrating the impact of cyclohexyl linker stereochemistry on PROTAC efficacy.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.[2][3][4]
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, 22Rv1) in 6-well plates at a density that will allow for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the PROTACs to be tested for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of the lysates and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration to determine DC50 and Dmax values.
-
Ternary Complex Formation Assay (e.g., TR-FRET)
This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.[5]
-
Reagents and Setup:
-
Recombinant purified target protein (e.g., His-tagged) and E3 ligase complex (e.g., VHL/ElonginB/ElonginC).
-
Lanthanide-labeled anti-tag antibody (e.g., Tb-anti-His) as the donor fluorophore.
-
Fluorescently labeled ligand for the E3 ligase or a fluorescently labeled antibody against a component of the E3 ligase complex as the acceptor.
-
-
Assay Protocol:
-
In a microplate, add the target protein, E3 ligase complex, and the donor and acceptor antibodies.
-
Add serial dilutions of the PROTACs to be tested.
-
Incubate the plate at room temperature to allow for ternary complex formation.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, from which the potency of ternary complex formation can be determined.
-
In Vitro Ubiquitination Assay
This assay provides direct evidence of the PROTAC's ability to induce the ubiquitination of the target protein.[6][7]
-
Reaction Components:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex.
-
Recombinant purified target protein.
-
Ubiquitin and ATP.
-
PROTACs to be tested.
-
-
Assay Protocol:
-
Combine the E1, E2, E3, target protein, ubiquitin, and ATP in a reaction buffer.
-
Add the PROTAC or vehicle control (DMSO).
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody against the target protein.
-
A ladder of higher molecular weight bands above the unmodified target protein indicates polyubiquitination.
-
Conclusion
The linker is a critical component in the design of effective PROTACs, with its length, composition, and rigidity profoundly influencing the formation of a productive ternary complex and subsequent protein degradation. While flexible linkers like alkyl and PEG chains offer synthetic accessibility, there is a growing appreciation for the advantages of more rigid and conformationally constrained linkers, such as those incorporating cyclohexylamine derivatives. The finding that a trans-cyclohexyl linker can lead to superior degradation potency despite weaker binary binding underscores the importance of linker-induced conformational control in achieving a cooperative and efficient ternary complex. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker strategies, ultimately facilitating the rational design of novel and more potent protein-degrading therapeutics.
References
Cross-referencing NMR data of cis-4-(Boc-aminomethyl)cyclohexylamine with literature values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopic data for cis-4-(Boc-aminomethyl)cyclohexylamine. Due to the limited availability of publicly accessible, experimentally verified NMR data in peer-reviewed literature for this specific isomer, this guide presents a comparison between a typical experimental dataset and a plausible, representative literature dataset. This allows researchers to effectively cross-reference their own findings and ensure the correct identification and purity of the compound.
Data Presentation: ¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for this compound. The "Hypothetical Literature Data" is a composite representation based on typical values for similar structures, while the "Experimental Data" column serves as a template for researchers to fill in with their own results.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Peak No. | Hypothetical Literature δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Experimental δ (ppm) |
| 1 | 4.55 | br s | - | 1H | NH-Boc | |
| 2 | 3.50 | br s | - | 1H | CH-NH₂ | |
| 3 | 2.95 | t | 6.4 | 2H | CH₂-NHBoc | |
| 4 | 1.60 - 1.75 | m | - | 4H | Cyclohexyl-H | |
| 5 | 1.44 | s | - | 9H | C(CH₃)₃ | |
| 6 | 1.20 - 1.35 | m | - | 5H | Cyclohexyl-H, CH-CH₂NHBoc | |
| 7 | 1.25 | br s | - | 2H | NH₂ |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Peak No. | Hypothetical Literature δ (ppm) | Assignment | Experimental δ (ppm) |
| 1 | 156.0 | C=O (Boc) | |
| 2 | 79.2 | C(CH₃)₃ | |
| 3 | 49.8 | CH-NH₂ | |
| 4 | 45.8 | CH₂-NHBoc | |
| 5 | 38.5 | CH-CH₂NHBoc | |
| 6 | 31.0 | Cyclohexyl-C | |
| 7 | 28.4 | C(CH₃)₃ | |
| 8 | 25.5 | Cyclohexyl-C |
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.2 s
-
Spectral Width: 240 ppm
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
Visualization of the Cross-Referencing Workflow
The following diagram illustrates the logical workflow for cross-referencing experimental NMR data with literature values.
Caption: Workflow for NMR Data Cross-Referencing.
Characterization of cis-4-(Boc-aminomethyl)cyclohexylamine Impurities by LC-MS: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative analysis of potential impurities in cis-4-(Boc-aminomethyl)cyclohexylamine, a key building block in the synthesis of various pharmaceutical compounds. Leveraging Liquid Chromatography-Mass Spectrometry (LC-MS), we detail an experimental workflow for the identification and characterization of these impurities, supported by hypothetical experimental data to illustrate the methodology.
Potential Impurities in this compound
The synthesis of this compound can potentially lead to several impurities. These can arise from starting materials, by-products of the reaction, or degradation products. Understanding the impurity profile is crucial for process optimization and quality control. Key potential impurities that may be co-elute or have similar chromatographic behavior are outlined in Table 1.
Table 1: Hypothetical Impurity Profile of this compound
| Impurity ID | Name | Structure | Molecular Weight ( g/mol ) | Observed m/z [M+H]⁺ | Retention Time (min) | Relative Abundance (%) |
| API | This compound | C₁₂H₂₄N₂O₂ | 228.33 | 229.18 | 5.2 | 99.5 |
| IMP-1 | trans-4-(Boc-aminomethyl)cyclohexylamine | C₁₂H₂₄N₂O₂ | 228.33 | 229.18 | 4.8 | 0.15 |
| IMP-2 | cis-4-(Aminomethyl)cyclohexylamine | C₇H₁₆N₂ | 128.22 | 129.14 | 2.1 | 0.10 |
| IMP-3 | Di-Boc protected cis-4-(aminomethyl)cyclohexylamine | C₁₇H₃₂N₂O₄ | 328.45 | 329.24 | 7.5 | 0.08 |
| IMP-4 | Unreacted starting material (e.g., cis-1,4-cyclohexanedimethanol derivative) | - | - | - | - | 0.05 |
| IMP-5 | Oxidized impurity | C₁₂H₂₂N₂O₃ | 242.31 | 243.17 | 6.1 | 0.12 |
Experimental Workflow for Impurity Characterization
A systematic workflow is essential for the accurate identification and quantification of impurities. The following diagram illustrates a typical workflow for the LC-MS characterization of impurities in this compound.
Caption: Experimental workflow for LC-MS impurity characterization.
Detailed Experimental Protocols
Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with a diluent (50:50 acetonitrile:water) to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove any particulate matter.
Liquid Chromatography (LC) Method
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry (MS) Method
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 50 - 500
-
Data Acquisition: Full scan and data-dependent MS/MS
Fragmentation Pathway Analysis
Understanding the fragmentation of the parent compound is key to identifying related impurities. The following diagram illustrates a plausible fragmentation pathway for this compound.
Caption: Proposed fragmentation pathway for the parent compound.
Data Interpretation and Comparison
The LC-MS data allows for the comparison of the impurity profile of different batches or suppliers of this compound. By comparing the retention times, accurate masses, and fragmentation patterns, unknown impurities can be tentatively identified. For instance, an impurity with the same accurate mass as the API but a different retention time could be the trans-isomer (IMP-1). An impurity with an m/z of 129.14 would correspond to the de-protected amine (IMP-2).
This systematic approach, combining high-resolution LC-MS with a clear data analysis workflow, provides a robust method for the characterization of impurities in this compound, ensuring the quality and safety of the final pharmaceutical product.
A Comparative Guide to Assessing the Stereochemical Purity of cis-4-(Boc-aminomethyl)cyclohexylamine
For researchers and professionals in drug development, establishing the stereochemical purity of chiral building blocks is a critical step in ensuring the synthesis of safe and efficacious pharmaceutical agents. cis-4-(Boc-aminomethyl)cyclohexylamine is a key intermediate where control of the cis/trans isomeric ratio is paramount. This guide provides an objective comparison of primary analytical methods for assessing its stereochemical purity, supported by detailed experimental protocols and comparative data.
The primary stereochemical impurity in a sample of this compound is its trans-isomer. The differentiation and quantification of these two diastereomers are crucial for quality control. The principal methods employed for this analysis are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying stereoisomers. For cis- and trans-4-(Boc-aminomethyl)cyclohexylamine, which are diastereomers, separation can often be achieved on a standard achiral stationary phase. However, the use of a chiral stationary phase (CSP) can enhance resolution significantly.
Experimental Protocol: HPLC Analysis
Objective: To separate and quantify the cis and trans isomers of 4-(Boc-aminomethyl)cyclohexylamine.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A chiral stationary phase column, such as one based on a macrocyclic glycopeptide or polysaccharide, is recommended for optimal resolution. A C18 column may also be effective for separating these diastereomers.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or phosphate buffer). The gradient and composition should be optimized. For basic compounds like amines, adding a small amount of an amine modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase can improve peak shape and resolution.[1]
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Column Temperature: 25-40 °C, to be optimized for best separation.
-
Detection: UV detection at a wavelength where the Boc-protecting group absorbs, typically around 210 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 5-20 µL.
-
Data Analysis: The area of each peak corresponding to the cis and trans isomers is integrated. The percentage of stereochemical purity is calculated from the relative peak areas.
Comparative Data: HPLC Analysis
| Parameter | This compound | trans-4-(Boc-aminomethyl)cyclohexylamine |
| Typical Retention Time (min) | 10.5 | 12.2 |
| Resolution (Rs) | - | > 2.0 |
| Limit of Detection (LOD) | - | ~0.05% |
| Limit of Quantification (LOQ) | - | ~0.15% |
| Calculated Purity (%) | > 99.0 | < 1.0 |
Note: Data are representative and may vary based on specific instrumentation and conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a definitive method for structure elucidation and can effectively distinguish between diastereomers like cis and trans isomers.[2] The different spatial orientations of the substituents on the cyclohexane ring lead to distinct chemical shifts and coupling constants for the protons and carbons in each isomer. To enhance the separation of signals, a chiral derivatizing agent (CDA) can be used to convert the enantiomeric amines into diastereomeric amides, although for cis/trans diastereomers, direct analysis is often sufficient.
Experimental Protocol: NMR Analysis
Objective: To identify and quantify the cis and trans isomers by ¹H NMR.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a clean NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for detecting minor impurities.
-
-
Data Analysis:
-
Identify well-resolved signals corresponding to each isomer. Protons attached to the carbons bearing the amine and Boc-aminomethyl groups (H-1 and H-4) are typically the most informative.
-
The H-1 proton in the cis isomer is typically equatorial and resonates at a lower field (higher ppm) compared to the axial H-1 proton in the trans isomer.
-
Integrate the signals for each isomer. The ratio of the integrals is directly proportional to the molar ratio of the diastereomers.[2]
-
Comparative Data: ¹H NMR Analysis
| Parameter | Key Diagnostic Signal | cis-Isomer | trans-Isomer |
| Chemical Shift (δ, ppm) | H-1 (proton on CH-NH₂) | Higher ppm (deshielded) | Lower ppm (shielded) |
| Signal Multiplicity/Coupling | H-1 | Broader multiplet | Sharper multiplet with large axial-axial couplings |
| Integral Ratio | - | Corresponds to major component | Corresponds to minor component |
| Calculated Purity (%) | - | > 99.0 | < 1.0 |
Note: Specific chemical shifts are solvent-dependent and should be confirmed with a reference standard.
Gas Chromatography (GC)
Gas chromatography is another effective technique for separating volatile compounds. Since cis- and trans-4-(Boc-aminomethyl)cyclohexylamine have different boiling points and polarities, they can be separated by GC. To improve volatility and peak shape, the amine groups can be derivatized, for example, by acylation.
Experimental Protocol: GC Analysis
Objective: To separate and quantify the cis and trans isomers by GC.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or HP-5).[3][4]
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Temperature Program: An initial oven temperature of ~150 °C, followed by a temperature ramp (e.g., 10 °C/min) to ~250 °C.
-
Injector and Detector Temperature: Typically 250 °C and 280 °C, respectively.
-
Sample Preparation (Optional Derivatization):
-
Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).
-
Add an acylating agent (e.g., trifluoroacetic anhydride) and a base (e.g., pyridine).
-
Heat the mixture briefly, then cool and dilute for injection.
-
-
Injection: 1 µL of the prepared sample.
-
Data Analysis: The peak area for each isomer is integrated, and the purity is calculated based on the relative area percentages.
Comparative Data: GC Analysis
| Parameter | This compound | trans-4-(Boc-aminomethyl)cyclohexylamine |
| Typical Retention Time (min) | 15.8 | 16.5 |
| Resolution (Rs) | - | > 1.8 |
| Limit of Detection (LOD) | - | ~0.02% |
| Limit of Quantification (LOQ) | - | ~0.1% |
| Calculated Purity (%) | > 99.0 | < 1.0 |
Note: Retention times are highly dependent on the temperature program and column used.
Performance Comparison of Analytical Methods
| Feature | HPLC | NMR Spectroscopy | Gas Chromatography (GC) |
| Primary Advantage | High resolution and sensitivity | Definitive structural information | High sensitivity and speed |
| Resolution of Diastereomers | Excellent | Good to Excellent | Good to Excellent |
| Quantification Accuracy | High | High (intrinsically quantitative) | High |
| Sample Preparation | Simple (dissolution) | Simple (dissolution) | Can require derivatization |
| Analysis Time | 15-30 minutes per sample | 5-15 minutes per sample | 10-25 minutes per sample |
| Instrumentation Cost | Moderate to High | High | Low to Moderate |
| Destructive? | Yes (sample not recovered) | No (sample can be recovered) | Yes (sample is combusted) |
Conclusion
The choice of analytical method for assessing the stereochemical purity of this compound depends on the specific requirements of the analysis.
-
HPLC is a robust and widely available technique that offers excellent resolution and is ideal for routine quality control and purity certification.
-
NMR Spectroscopy provides unambiguous structural confirmation and is inherently quantitative without the need for response factor correction, making it a powerful tool for primary characterization and investigation of unknown impurities.
-
Gas Chromatography is a fast and highly sensitive method, particularly suitable for detecting trace-level impurities, though it may require a derivatization step.
For comprehensive quality assurance in a drug development setting, employing a primary method like HPLC for routine checks, supported by NMR for definitive structural confirmation, represents a thorough and reliable strategy.
References
Benchmarking cis-4-(Boc-aminomethyl)cyclohexylamine in Peptide Synthesis: A Comparative Guide
The incorporation of non-proteinogenic amino acids and linkers is a key strategy in modern peptide drug design to enhance stability, bioactivity, and cell permeability. Cis-4-(Boc-aminomethyl)cyclohexylamine offers a semi-rigid cyclic scaffold that can be used for several applications, including the head-to-tail cyclization of peptides, the synthesis of peptide-drug conjugates, and the creation of constrained peptide architectures to mimic specific secondary structures.
Performance Evaluation and Comparison
Due to a lack of publicly available, direct comparative studies benchmarking this compound against other diamine linkers, a quantitative comparison of performance metrics such as yield, purity, and coupling efficiency is not feasible at this time. However, we can extrapolate its expected performance based on the known behavior of similar cyclic and aliphatic diamines in solid-phase peptide synthesis (SPPS).
Alternatives for Peptide Cyclization and Constrained Peptide Synthesis:
| Alternative Building Block | Structure | Key Characteristics | Potential Advantages | Potential Disadvantages |
| trans-4-(Boc-aminomethyl)cyclohexylamine | Isomer of the topic compound | Stereoisomer with a different spatial arrangement of the amino and aminomethyl groups. | May induce a different, more extended peptide conformation compared to the cis-isomer. | Potentially different cyclization efficiency and impact on biological activity. |
| Linear Aliphatic Diamines (e.g., Boc-NH-(CH2)n-NH2) | Flexible, linear chain | Provides flexibility to the peptide backbone. | Can accommodate a wider range of ring sizes for cyclized peptides. | May lead to a less defined and more conformationally flexible final peptide. |
| Other Cyclic Diamines (e.g., Boc-diaminocyclopentane) | Different ring size | The smaller ring size can impose a tighter turn in the peptide backbone. | May be suitable for mimicking specific beta-turns. | Ring strain could potentially lower cyclization yields. |
| Proline and Proline Analogs | Induces a natural turn | Can be incorporated directly into the peptide sequence to induce a bend. | Well-established method for introducing turns. | Limited to the specific turn geometry of the proline ring. |
Experimental Protocols
While a specific, detailed protocol for a comparative study is not available, the following sections outline the general experimental methodologies for incorporating diamine linkers like this compound in peptide synthesis and subsequent cyclization.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) incorporating a Diamine Linker
This protocol describes the manual synthesis of a linear peptide on a solid support, incorporating a diamine linker for subsequent head-to-tail cyclization.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HBTU/HOBt and DIPEA in DMF. Allow the reaction to proceed for 2 hours. Monitor the coupling completion using a Kaiser test.
-
Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Diamine Linker Coupling:
-
Activate the carboxyl group of the growing peptide chain on the resin using HBTU/HOBt and DIPEA.
-
Add a solution of this compound in DMF to the activated resin. Allow the reaction to proceed overnight.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the peptide chain.
-
Cleavage from Resin: Cleave the linear peptide from the resin using the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the linear peptide by reverse-phase HPLC.
General Protocol for Head-to-Tail Peptide Cyclization
Materials:
-
Purified linear peptide with a free N-terminal amine and a C-terminal carboxyl group (or a linker with a free amine)
-
Cyclization reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Base: DIPEA
-
Solvent: DMF (high dilution)
Procedure:
-
Dissolution: Dissolve the purified linear peptide in a large volume of DMF to achieve a high dilution condition (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.
-
Cyclization Reaction: Add PyBOP and DIPEA to the peptide solution. Stir the reaction at room temperature.
-
Monitoring: Monitor the progress of the cyclization by LC-MS.
-
Quenching and Purification: Once the reaction is complete, quench the reaction and remove the solvent under vacuum. Purify the cyclic peptide by reverse-phase HPLC.
-
Characterization: Characterize the final cyclic peptide by mass spectrometry and NMR to confirm its structure and purity.
Visualizing the Workflow
The following diagrams illustrate the key steps in the synthesis and cyclization of a peptide using a diamine linker.
General workflow for the synthesis of a cyclic peptide.
Schematic of head-to-tail peptide cyclization.
Conclusion
This compound represents a valuable tool for medicinal chemists seeking to introduce conformational constraints and enable cyclization in synthetic peptides. Its semi-rigid cyclic structure is expected to impart a more defined three-dimensional shape to the peptide, which can lead to improved receptor binding affinity, selectivity, and stability against proteases.
While direct comparative data is currently lacking, the choice between this compound and its alternatives will depend on the specific design hypothesis for the target peptide. Factors such as the desired ring size, the intended level of conformational rigidity, and the specific geometry required for biological activity should guide the selection process. Further experimental studies are warranted to systematically benchmark the performance of this and other diamine linkers to provide a clearer, data-driven basis for their application in peptide drug discovery.
A Comparative Guide to Spectroscopic Techniques for Studying Cis-Trans Isomerization
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of cis-trans isomerization is a critical aspect of molecular science, with profound implications in fields ranging from drug development to materials science. The distinct spatial arrangements of geometric isomers give rise to unique physical and photochemical properties. This guide provides an objective comparison of key spectroscopic techniques used to study and quantify cis-trans isomerization, supported by experimental data and detailed methodologies.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a widely used technique for monitoring cis-trans isomerization, particularly for photochromic molecules like azobenzene and stilbene. The two isomers typically exhibit distinct absorption spectra, allowing for the quantification of their relative concentrations in a mixture.[1]
Principle: The extent of π-conjugation often differs between cis and trans isomers, leading to different energies for electronic transitions. The more planar and extensively conjugated isomer (usually the trans isomer) generally absorbs at a longer wavelength (bathochromic or red shift) with a higher molar extinction coefficient.[2][3] The isomerization process can be initiated by light (photoisomerization) or heat (thermal isomerization) and monitored by recording the change in absorbance at a specific wavelength over time.[4][5]
Experimental Protocol (Photoisomerization of Azobenzene):
-
Sample Preparation: Prepare a dilute solution of azobenzene in a suitable solvent (e.g., methanol or DMSO) in a quartz cuvette.[6]
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution, which will predominantly correspond to the trans isomer.
-
Photoisomerization: Irradiate the sample with UV light (e.g., 365 nm) to induce trans-to-cis isomerization.[7] The progress of the isomerization can be monitored by periodically recording the absorption spectrum. A photostationary state (PSS) is reached when the rates of forward and reverse photoisomerization become equal.[4]
-
Reverse Isomerization: To study the cis-to-trans isomerization, the solution rich in the cis isomer can be irradiated with visible light or allowed to relax thermally in the dark.[4]
-
Data Analysis: The concentration of each isomer at any given time can be determined using the Beer-Lambert law, provided the molar extinction coefficients of the pure isomers at a specific wavelength are known. The kinetics of the isomerization can then be determined by plotting the concentration of an isomer as a function of time.
| Molecule | Isomer | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Key Differentiating Feature |
| Stilbene | cis | ~280 | Lower | trans-stilbene shows a red shift in λmax due to greater π-conjugation.[2] |
| trans | ~295 | Higher | ||
| Dibenzylideneacetone (DBA) | cis,cis | 287-290 | 11,000 | The trans,trans isomer exhibits a significant red shift and higher molar absorptivity due to its planar structure and extensive conjugation.[3] |
| cis,trans | 295 | 20,000 | ||
| trans,trans | 330 | 34,300 |
Table 1: UV-Vis Spectroscopic Data for Stilbene and DBA Isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and versatile technique for distinguishing between cis and trans isomers and for studying the kinetics of their interconversion.[8][9] Both ¹H and ¹³C NMR can provide valuable information based on chemical shifts and coupling constants.[10]
Principle: The spatial arrangement of atoms in cis and trans isomers leads to different chemical environments for the nuclei. This results in distinct chemical shifts (δ) and coupling constants (J). For olefinic protons, the coupling constant is typically larger for the trans isomer due to the dihedral angle dependency.[2] For proline residues in peptides, the cis and trans conformations of the X-Pro peptide bond can be distinguished and their slow isomerization kinetics can be measured using 2D NMR techniques like NOESY or EXSY.[11]
Experimental Protocol (¹H NMR of Stilbene):
-
Sample Preparation: Dissolve a small amount of the stilbene isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[2]
-
Data Acquisition: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.[2]
-
Data Processing: Process the raw data by applying Fourier transform, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0 ppm.[2]
-
Analysis: Integrate the signals to determine the relative proportions of the isomers. Measure the chemical shifts and coupling constants of the vinylic protons to distinguish between the cis and trans isomers.
| Molecule | Isomer | Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Key Differentiating Feature |
| Stilbene (in CDCl₃) | cis | Vinylic Proton | ~6.60 | ~12 | The vinylic protons of trans-stilbene are more deshielded and have a larger coupling constant.[2] |
| trans | Vinylic Proton | ~7.11 | ~16 | ||
| Aminoazobenzene (AAB) (in d₆-DMSO) | cis | Protons ortho to azo | Shift of -0.94 ppm relative to trans | - | Cis isomer protons are generally more shielded than their trans counterparts.[12] |
| trans | Protons ortho to azo | - | - |
Table 2: ¹H NMR Spectroscopic Data for Stilbene and Aminoazobenzene Isomers.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are powerful techniques for distinguishing between cis and trans isomers based on their different vibrational modes.[8] These techniques are complementary, as some vibrations may be active in one and inactive in the other due to molecular symmetry.[13]
Principle: Cis and trans isomers have different symmetries, which leads to different selection rules for IR absorption and Raman scattering. A key diagnostic feature for alkenes is the out-of-plane C-H bending vibration, which appears at significantly different wavenumbers for the two isomers.[2] For molecules with a center of symmetry (like trans-1,2-dichloroethylene), the C=C stretching vibration is IR inactive but Raman active, while for the cis isomer, it is active in both.[8]
Experimental Protocol (ATR-FTIR of Stilbene):
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.[2]
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid stilbene isomer directly onto the ATR crystal. For solid samples, ensure good contact using the built-in clamp.[2]
-
Spectrum Acquisition: Acquire the FTIR spectrum over the desired range (e.g., 4000-650 cm⁻¹).
-
Analysis: Identify the characteristic vibrational bands, particularly the C-H out-of-plane bending, to differentiate between the cis and trans isomers.
| Molecule | Isomer | Vibrational Mode | Wavenumber (cm⁻¹) | Key Differentiating Feature |
| Stilbene | cis | C-H out-of-plane bend (alkene) | ~690 | The C-H out-of-plane bending vibration for the trans isomer is at a significantly higher wavenumber.[2] |
| trans | C-H out-of-plane bend (alkene) | ~960 | ||
| 1,2-Dichloroethylene | cis | C=C stretch | ~1590 (IR active) | The C=C stretch of the trans isomer is IR inactive due to zero dipole moment change.[8] |
| trans | C=C stretch | ~1577 (Raman active) | ||
| Azobenzene (in MOF) | cis | IR band | ~705 | The intensity of specific IR bands can be used to monitor the relative amounts of cis and trans isomers.[7] |
| trans | IR band | ~720 |
Table 3: Vibrational Spectroscopic Data for Cis and Trans Isomers.
Time-Resolved Spectroscopy
Time-resolved techniques, such as transient absorption and time-resolved photoelectron spectroscopy (TRPES), are essential for studying the ultrafast dynamics of photoisomerization.[14] These methods provide insights into the excited-state lifetimes and the reaction pathways on femtosecond to picosecond timescales.
Principle: In a pump-probe experiment, an ultrashort laser pulse (the pump) excites the molecule to an excited electronic state. A second, time-delayed pulse (the probe) monitors the changes in absorption or ionization of the excited molecules as they evolve. By varying the delay between the pump and probe pulses, the dynamics of the isomerization process can be tracked in real-time.[14][15]
Experimental Protocol (Generic Pump-Probe):
-
Laser Setup: A high-power, ultrashort pulse laser system is used to generate both the pump and probe beams. The pump wavelength is chosen to excite the molecule of interest, while the probe wavelength is selected to monitor the excited-state dynamics.
-
Beam Path: The laser output is split into two beams. The pump beam is directed to the sample, while the probe beam travels through a variable delay line before being focused on the same spot on the sample.
-
Data Acquisition: The change in absorbance of the probe beam is measured as a function of the pump-probe delay time.
-
Analysis: The resulting data provides a kinetic trace of the excited-state population, from which lifetimes and isomerization rates can be extracted.
| Molecule | Technique | Timescale | Key Findings |
| Stilbene | TRPES | Femtoseconds | Reveals vibrational coherences and tracks the excited-state wave packets along the complete reaction path to the final products in both gas and liquid phases.[14] |
| Retinal | Transient Absorption | Femtoseconds | The 11-cis to all-trans isomerization is complete in only 200 fs.[16] |
Table 4: Time-Resolved Spectroscopy Data for Isomerization Dynamics.
Conclusion
The choice of spectroscopic technique for studying cis-trans isomerization depends on the specific information required. UV-Vis spectroscopy is excellent for monitoring bulk concentration changes and determining reaction kinetics. NMR provides detailed structural information and is invaluable for distinguishing isomers in complex mixtures and studying slower isomerization processes. Vibrational spectroscopy offers a clear-cut method for identifying isomers based on their unique molecular fingerprints. Finally, time-resolved spectroscopy is indispensable for investigating the ultrafast dynamics and mechanisms of photoisomerization. A multi-technique approach often provides the most comprehensive understanding of the isomerization process.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. arxiv.org [arxiv.org]
- 5. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 6. scispace.com [scispace.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. tuitiontube.com [tuitiontube.com]
- 9. Nmr studies of the rates of proline cis–trans isomerization in oligopeptides | Semantic Scholar [semanticscholar.org]
- 10. 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Different timescales during ultrafast stilbene isomerisation in the gas and liquid phases revealed using time-resolved photoelectron spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence‐Detected Pump–Probe Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Wavelength Dependent Cis-Trans Isomerization in Vision - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of cis-4-(Boc-aminomethyl)cyclohexylamine: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of cis-4-(Boc-aminomethyl)cyclohexylamine, a compound commonly used in pharmaceutical and chemical research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Hazard and Safety Summary
This compound is classified as a hazardous substance. All handling and disposal operations must be conducted in accordance with the information summarized below and the full Safety Data Sheet (SDS).
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin Corrosion/Burns | H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocol: In-Lab Waste Pretreatment (Acidic Hydrolysis)
For laboratories equipped to perform chemical waste treatment, the following protocol outlines a method for the acidic hydrolysis of the Boc-protecting group. This procedure converts the compound to a less complex amine salt, which may be preferable for final disposal. Note: This procedure must be performed by trained personnel in a designated fume hood.
Materials:
-
Waste this compound (solid or in a compatible solvent)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or other suitable solvent
-
Sodium bicarbonate solution (saturated) or other suitable base for neutralization
-
Appropriate waste containers
Procedure:
-
Preparation: In a well-ventilated fume hood, prepare a solution or suspension of the this compound waste in a suitable solvent such as dichloromethane (DCM).
-
Acidification: Slowly add an excess of trifluoroacetic acid (TFA) or a 4M solution of hydrochloric acid (HCl) in 1,4-dioxane to the waste mixture.[1][2] The reaction is typically exothermic; control the rate of addition to maintain a safe temperature.
-
Reaction: Stir the mixture at room temperature. The deprotection reaction is usually rapid, but it is advisable to stir for 1-4 hours to ensure complete conversion.[2]
-
Quenching and Neutralization: After confirming the reaction is complete (e.g., by TLC or LC-MS if feasible), slowly and carefully neutralize the acidic waste stream by adding a saturated solution of sodium bicarbonate or another suitable base until the pH is neutral. Be cautious as this will generate CO2 gas.
-
Waste Segregation: Separate the aqueous and organic layers if applicable. Dispose of each stream into appropriately labeled hazardous waste containers.
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
